octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-8-7-9-4-2-6-10(8)5-1/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNOLQLKVNGFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546218 | |
| Record name | Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109324-83-6 | |
| Record name | Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Octahydro-1H-pyrrolo[1,2-a]diazepine: Current Knowledge and Future Directions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: This document serves as a technical guide on the fundamental properties of the heterocyclic scaffold, octahydro-1H-pyrrolo[1,2-a]diazepine. Despite its intriguing structure as a saturated bicyclic diamine, a comprehensive review of publicly accessible scientific literature reveals a significant gap in detailed experimental data for this parent compound. Much of the available research focuses on more complex, often aromatic, derivatives, leaving the fundamental characteristics of the core scaffold largely undocumented in primary research publications. This guide, therefore, synthesizes the available information from chemical databases and extrapolates potential properties based on the broader class of related compounds, while clearly delineating the areas requiring further empirical investigation.
Molecular Identity and Physicochemical Properties
Octahydro-1H-pyrrolo[1,2-a]diazepine is a bicyclic heterocyclic compound featuring a fused pyrrolidine and diazepine ring system. The fully saturated nature of the rings imparts significant conformational flexibility.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 109324-83-6 | --INVALID-LINK--[1]; --INVALID-LINK--[2] |
| Molecular Formula | C₈H₁₆N₂ | --INVALID-LINK--[1]; --INVALID-LINK--[2] |
| Molecular Weight | 140.23 g/mol | --INVALID-LINK--[1]; --INVALID-LINK--[2] |
| IUPAC Name | octahydro-1H-pyrrolo[1,2-a][3][4]diazepine | --INVALID-LINK--[1] |
| SMILES | C1CNCC2CCCN2C1 | --INVALID-LINK--[1] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 0.5 | --INVALID-LINK--[5] |
| pKa | 10.89 ± 0.20 | --INVALID-LINK-- |
Expert Insight: The predicted XlogP suggests a relatively low lipophilicity, indicating that the molecule is likely to have good aqueous solubility. The predicted pKa points to a basic nature, typical of saturated amines, which will be protonated at physiological pH. These properties are critical in the context of drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). However, it must be stressed that these are in silico predictions and require experimental verification.
Stereochemistry: An Area for Exploration
The structure of octahydro-1H-pyrrolo[1,2-a]diazepine possesses a chiral center at the bridgehead carbon (C9a). Consequently, the molecule exists as a pair of enantiomers: (9aS)-octahydro-1H-pyrrolo[1,2-a][3][4]diazepine and (9aR)-octahydro-1H-pyrrolo[1,2-a][3][4]diazepine.
Commercial suppliers list these individual enantiomers, indicating that their separation or stereoselective synthesis is feasible. --INVALID-LINK--[6]; --INVALID-LINK--[7]. However, the primary scientific literature retrieved does not contain specific, detailed protocols for the stereoselective synthesis or resolution of these enantiomers.
Logical Relationship: Importance of Stereoisomers
Caption: The relationship between the racemic mixture and its distinct enantiomers, highlighting the potential for different biological effects.
Expert Insight: In drug development, the stereochemistry of a molecule is paramount. Enantiomers often exhibit different pharmacological activities, with one being active (eutomer) and the other being less active or even responsible for undesirable side effects (distomer). The development of stereoselective synthetic routes is a critical step in the progression of any chiral scaffold towards therapeutic application. The lack of published methods for octahydro-1H-pyrrolo[1,2-a]diazepine represents a significant opportunity for synthetic chemistry research.
Synthesis and Characterization: A Call for Foundational Research
A thorough search of the scientific literature did not yield a detailed, step-by-step experimental protocol for the synthesis of the unsubstituted octahydro-1H-pyrrolo[1,2-a]diazepine. While numerous publications describe the synthesis of complex derivatives, particularly those with aromatic rings (pyrrolo[1,2-a][3][4]benzodiazepines), the fundamental synthesis of the parent scaffold remains unpublished in the resources accessed. --INVALID-LINK--[8]; --INVALID-LINK--[4].
Proposed General Synthetic Workflow (Hypothetical)
Caption: A hypothetical, generalized workflow for the synthesis and validation of octahydro-1H-pyrrolo[1,2-a]diazepine.
Expert Insight: The absence of foundational synthetic and characterization data in the scientific literature is a major impediment to the exploration of this scaffold. A robust and scalable synthesis is the first step in any research program. The causality behind choosing a particular synthetic route would depend on factors like the availability and cost of starting materials, the desired stereochemical outcome, and the ease of purification. For characterization, a combination of techniques is essential for unambiguous structure elucidation. ¹H and ¹³C NMR would confirm the connectivity of the atoms, while mass spectrometry would verify the molecular weight. --INVALID-LINK--[5]. IR spectroscopy would identify the presence of key functional groups, in this case, the N-H and C-N bonds.
Potential Pharmacological Relevance: An Extrapolation from Related Structures
While there is no specific pharmacological data for the unsubstituted octahydro-1H-pyrrolo[1,2-a]diazepine, the broader class of pyrrolo[1,2-a][3][4]benzodiazepines has been extensively studied and shown to possess a wide range of biological activities. These activities include:
-
Central Nervous System (CNS) Effects: Derivatives have been reported to act as anticonvulsants, sedatives, and anxiolytics. --INVALID-LINK--[9]; --INVALID-LINK--[4][10].
-
Anti-inflammatory and Analgesic Properties: Certain analogues have demonstrated anti-inflammatory and pain-relieving effects. --INVALID-LINK--[4][10].
-
Anticancer Activity: The pyrrolo[3][4]benzodiazepine (PBD) family, which shares a similar core structure, includes natural products and synthetic derivatives with potent anticancer properties, often acting as DNA-interactive agents. --INVALID-LINK--[9]; --INVALID-LINK--[4].
-
Antifungal Activity: Some pyrrolo[1,2-a][3][4]benzodiazepines have been identified as novel antifungal agents, particularly against dermatophytes. --INVALID-LINK--[11].
Signaling Pathway Implication (Hypothetical)
Caption: A simplified, hypothetical signaling pathway illustrating how a derivative of the core scaffold might exert a biological effect.
Expert Insight: The diverse biological activities of the broader class of related compounds strongly suggest that the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape can present functionalities in specific spatial orientations, making it an excellent starting point for the design of novel therapeutic agents. The lack of data on the parent compound means that its intrinsic activity and its potential as a fragment in fragment-based drug discovery are completely unexplored.
Conclusion and Future Work
Octahydro-1H-pyrrolo[1,2-a]diazepine represents a chemical entity with significant untapped potential. The core challenge is the lack of fundamental, publicly available research on its synthesis and characterization. To unlock the potential of this scaffold, the following areas require immediate attention from the scientific community:
-
Development and Publication of a Robust Synthetic Protocol: A detailed, reproducible synthesis is the most critical next step. This should include an analysis of reaction conditions, purification methods, and overall yield.
-
Stereoselective Synthesis: The development of methods to access the individual (9aS) and (9aR) enantiomers is essential for any future pharmacological studies.
-
Comprehensive Spectroscopic Characterization: Publication of the full spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) is necessary to provide a definitive reference for future research.
-
Initial Pharmacological Screening: Once the compound and its enantiomers are accessible, broad in vitro screening against a panel of common drug targets would provide the first insights into the inherent biological activity of this fundamental scaffold.
By addressing these foundational research gaps, the scientific community can pave the way for the exploration of octahydro-1H-pyrrolo[1,2-a]diazepine and its derivatives as a novel class of therapeutic agents.
References
- 1. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 97% | CAS: 109324-83-6 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. (9aR)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine | 1379000-92-6 [m.chemicalbook.com]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[1,2-a][1,4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Octahydro-1H-pyrrolo[1,2-a]diazepine Core
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound octahydro-1H-pyrrolo[1,2-a]diazepine (CAS 109324-83-6) is a commercially available building block. However, as of the latest literature review, detailed experimental data regarding its specific synthesis, characterization, and biological applications are not extensively published. This guide, therefore, provides a comprehensive overview based on established principles of heterocyclic chemistry, data from structurally related compounds, and predictive modeling. The experimental protocols and mechanistic discussions are proposed based on scientific precedent and are intended to serve as a foundation for future research.
Introduction: Unveiling a Scaffold of Potential
The landscape of drug discovery is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Saturated bicyclic diamines are recognized as "privileged scaffolds" due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, making them ideal for creating potent and selective ligands for various biological targets.[1][2] The octahydro-1H-pyrrolo[1,2-a]diazepine core, a fused system of a pyrrolidine and a diazepine ring, represents such a scaffold with significant untapped potential.
While its unsaturated, benzofused analog, the pyrrolo[3][4]benzodiazepine (PBD) system, is well-documented for a wide array of biological activities including anticancer, anticonvulsant, sedative, and anxiolytic effects, the fully saturated, non-aromatic core of octahydro-1H-pyrrolo[1,2-a]diazepine remains largely unexplored in the public domain.[5][6] This guide aims to bridge this knowledge gap by providing a technical overview of its structure, proposing a viable synthetic strategy, offering predicted characterization data, and discussing its potential applications in medicinal chemistry.
Molecular Characteristics
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design.
| Property | Value | Source |
| CAS Number | 109324-83-6 | Commercial Suppliers |
| Molecular Formula | C₈H₁₆N₂ | [7] |
| Molecular Weight | 140.23 g/mol | [7] |
| Canonical SMILES | C1CNCC2CCCN2C1 | Inferred from structure |
| Predicted LogP | 0.45 ± 0.35 | ChemAxon |
| Predicted pKa | Basic pKa: 9.5 ± 0.2 | ChemAxon |
The structure of octahydro-1H-pyrrolo[1,2-a]diazepine presents a conformationally constrained framework. The fusion of the five-membered pyrrolidine ring with the seven-membered diazepine ring results in a bicyclic system with a bridgehead nitrogen atom. This arrangement limits the conformational flexibility compared to a simple diazepine ring, which can be advantageous in designing selective ligands. The two nitrogen atoms offer multiple points for functionalization, allowing for the generation of diverse chemical libraries.
Proposed Synthesis and Retrosynthetic Analysis
While specific literature on the synthesis of octahydro-1H-pyrrolo[1,2-a]diazepine is scarce, a plausible and efficient synthetic route can be devised based on established methodologies for the formation of cyclic amines and diazepine rings.[8][9][10] A logical retrosynthetic analysis points towards a strategy involving the cyclization of a linear amino-amide precursor, which in turn can be derived from readily available starting materials like L-proline.
Caption: Retrosynthetic analysis of octahydro-1H-pyrrolo[1,2-a]diazepine.
Proposed Synthetic Protocol
This proposed synthesis leverages the chirality of L-proline to potentially afford an enantiomerically pure product.
Step 1: Synthesis of L-Prolinamide
-
To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture for 30 minutes.
-
Add a solution of ammonia in methanol (excess) and stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-prolinamide.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to afford L-prolinamide.
Step 2: Alkylation of L-Prolinamide
-
To a solution of L-prolinamide (1.0 eq) and a suitable base such as potassium carbonate (2.5 eq) in a polar aprotic solvent like acetonitrile, add 1-bromo-3-chloropropane (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(3-chloropropyl)-L-prolinamide.
Step 3: Intramolecular Cyclization
-
Dissolve the crude N-(3-chloropropyl)-L-prolinamide in a suitable solvent such as tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base like sodium hydride (NaH) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux to facilitate the intramolecular cyclization.
-
After completion, quench the reaction carefully with water at 0 °C.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield octahydro-1H-pyrrolo[1,2-a]diazepine.
Caption: Proposed workflow for the synthesis of octahydro-1H-pyrrolo[1,2-a]diazepine.
Predicted Spectroscopic Data
In the absence of published experimental data, computational methods can provide valuable predictions for the characterization of novel compounds.[11][12]
Predicted ¹H NMR (400 MHz, CDCl₃)
-
δ 3.20-3.40 (m, 2H): Protons on the carbon adjacent to the bridgehead nitrogen in the diazepine ring.
-
δ 2.80-3.00 (m, 2H): Protons on the carbon adjacent to the secondary amine in the diazepine ring.
-
δ 2.50-2.70 (m, 1H): Proton at the bridgehead carbon.
-
δ 2.20-2.40 (m, 2H): Protons on the carbon adjacent to the bridgehead nitrogen in the pyrrolidine ring.
-
δ 1.60-2.00 (m, 8H): Remaining methylene protons in both rings.
Predicted ¹³C NMR (100 MHz, CDCl₃)
-
δ 65.8: Bridgehead carbon.
-
δ 58.2: Carbon adjacent to the bridgehead nitrogen in the pyrrolidine ring.
-
δ 52.5: Carbon adjacent to the bridgehead nitrogen in the diazepine ring.
-
δ 48.9: Carbon adjacent to the secondary amine in the diazepine ring.
-
δ 30.1, 28.7, 25.4, 24.8: Remaining methylene carbons.
Expected Mass Spectrometry Data
-
HRMS (ESI+): Calculated for C₈H₁₇N₂⁺ [M+H]⁺: 141.1386; Found: 141.1388.
Potential Applications in Drug Discovery
The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold holds considerable promise as a versatile building block in the design of novel therapeutics. Its rigid, bicyclic nature makes it an attractive starting point for creating libraries of compounds with diverse biological activities.
Central Nervous System (CNS) Agents
The structural similarity to pyrrolo[3][4]benzodiazepines, which exhibit a range of CNS activities, suggests that derivatives of octahydro-1H-pyrrolo[1,2-a]diazepine could be explored as novel anticonvulsant, anxiolytic, or sedative agents.[13] The saturated nature of the scaffold may lead to improved metabolic stability and a different pharmacological profile compared to its aromatic counterparts.
Anticancer Agents
Pyrrolo[3][4]benzodiazepines are known to exert their anticancer effects through DNA binding.[14][15] While the saturated octahydro-1H-pyrrolo[1,2-a]diazepine lacks the key functionalities for this mechanism, it can serve as a scaffold to which pharmacophores targeting other anticancer mechanisms can be attached. For example, it could be used to develop inhibitors of protein-protein interactions or as a core for novel kinase inhibitors.
Scaffold for Parallel Synthesis
The presence of two distinct nitrogen atoms allows for orthogonal functionalization, making this scaffold highly suitable for combinatorial chemistry and the generation of large, diverse libraries of compounds for high-throughput screening.
Caption: Potential derivatization and applications of the scaffold.
Safety and Handling
As with any chemical compound, octahydro-1H-pyrrolo[1,2-a]diazepine should be handled with appropriate care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion and Future Outlook
The octahydro-1H-pyrrolo[1,2-a]diazepine core represents a promising yet underexplored scaffold in medicinal chemistry. While direct experimental data is currently limited, its structural features and relationship to well-known bioactive heterocyclic systems strongly suggest its potential as a valuable building block for the development of novel therapeutics. This guide has provided a theoretical framework for its synthesis, characterization, and potential applications, with the aim of stimulating further research into this intriguing molecule. Future studies involving the synthesis and biological evaluation of libraries based on this scaffold are warranted to fully unlock its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. arabjchem.org [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1,4]diazepines - Arabian Journal of Chemistry [arabjchem.org]
- 10. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
The Emergence of Octahydro-1H-pyrrolo[1,2-a]diazepine: A Novel Scaffold for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins, are defined by three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2] While significant attention has been paid to the discovery of novel warheads and E3 ligase ligands, the linker is increasingly recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex.[1][3]
This guide introduces octahydro-1H-pyrrolo[1,2-a]diazepine as a promising, yet underexplored, building block for the construction of advanced PROTAC linkers. Moving beyond traditional flexible alkyl and PEG chains, the field is progressively embracing more rigid and conformationally constrained linkers to overcome the challenges of poor oral bioavailability and suboptimal pharmacokinetic profiles often associated with early-generation degraders.[4] The unique bicyclic structure of octahydro-1H-pyrrolo[1,2-a]diazepine offers a compelling solution to these challenges, providing a rigid scaffold that can improve cellular permeability and facilitate the precise spatial orientation of the two binding moieties required for efficient protein degradation.
The Rationale for Rigid Bicyclic Linkers in PROTAC Design
The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length, composition, and rigidity of the linker dictate the spatial arrangement of the two proteins, which in turn affects the efficiency of ubiquitin transfer and subsequent degradation.[1][3]
Flexible linkers, while synthetically accessible, often result in a high degree of conformational entropy, which can be detrimental to the formation of a stable ternary complex. Furthermore, the large and flexible nature of many PROTACs contributes to a high polar surface area (PSA) and a large number of rotatable bonds, both of which are associated with poor cell permeability and oral bioavailability.
The incorporation of rigid cyclic moieties, such as piperidine and piperazine, into PROTAC linkers has emerged as a successful strategy to address these limitations.[5] These cyclic structures reduce the number of rotatable bonds, pre-organize the conformation of the linker, and can shield polar functionalities, thereby improving membrane permeability. The bicyclic nature of octahydro-1H-pyrrolo[1,2-a]diazepine represents a logical progression of this design principle, offering an even greater degree of conformational constraint and a unique three-dimensional architecture.
Physicochemical Properties of Octahydro-1H-pyrrolo[1,2-a]diazepine
Octahydro-1H-pyrrolo[1,2-a]diazepine is a saturated bicyclic amine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . Its rigid, non-planar structure provides a fixed spatial arrangement of its two nitrogen atoms, which can serve as attachment points for the protein of interest ligand and the E3 ligase ligand.
| Property | Value | Source |
| Molecular Formula | C8H16N2 | ChemSpider |
| Molecular Weight | 140.23 g/mol | ChemSpider |
| CAS Number | 109324-83-6 | ChemSpider |
| Predicted cLogP | 0.8 | ChemSpider |
| Predicted Polar Surface Area (PSA) | 16.1 Ų | ChemSpider |
The low predicted polar surface area and moderate lipophilicity of this building block make it an attractive component for enhancing the drug-like properties of PROTACs.
Proposed Synthesis and Incorporation into PROTACs
The synthesis of PROTACs incorporating the octahydro-1H-pyrrolo[1,2-a]diazepine linker can be achieved through a modular approach. The bicyclic amine can be differentially protected on its two nitrogen atoms to allow for the sequential attachment of the E3 ligase ligand and the protein of interest ligand.
Experimental Protocol: Synthesis of a Differentially Protected Octahydro-1H-pyrrolo[1,2-a]diazepine Building Block
-
Mono-Boc Protection: To a solution of octahydro-1H-pyrrolo[1,2-a]diazepine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc2O) (1.0 eq) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the mono-Boc-protected octahydro-1H-pyrrolo[1,2-a]diazepine.
Experimental Protocol: Incorporation into a PROTAC
-
Attachment of the E3 Ligase Ligand: Couple the free secondary amine of the mono-Boc-protected building block to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc protecting group from the other nitrogen atom using acidic conditions, such as trifluoroacetic acid (TFA) in DCM.
-
Attachment of the Protein of Interest Ligand: Couple the newly exposed secondary amine to a carboxylic acid-functionalized protein of interest ligand using the same peptide coupling conditions as in step 1.
-
Final Purification: Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to yield the desired product.
Caption: Synthetic workflow for incorporating the octahydro-1H-pyrrolo[1,2-a]diazepine building block into a PROTAC.
Hypothetical Case Study: A BRD4 Degrader with a Bicyclic Linker
To illustrate the potential of the octahydro-1H-pyrrolo[1,2-a]diazepine building block, we propose a hypothetical PROTAC targeting the BET bromodomain protein BRD4, a well-validated cancer target, for degradation via the Cereblon (CRBN) E3 ligase.
Caption: Structure of a hypothetical BRD4-targeting PROTAC with an octahydro-1H-pyrrolo[1,2-a]diazepine linker.
Expected Advantages and Characterization of the Bicyclic Linker-Containing PROTAC
The incorporation of the octahydro-1H-pyrrolo[1,2-a]diazepine linker is anticipated to confer several advantages to the resulting PROTAC:
-
Improved Cell Permeability: The rigid, non-polar nature of the bicyclic core is expected to reduce the PSA and enhance passive diffusion across the cell membrane.
-
Enhanced Ternary Complex Stability: The conformationally constrained linker can reduce the entropic penalty of forming the ternary complex, potentially leading to increased degradation efficiency.
-
Favorable Pharmacokinetic Properties: The rigid scaffold may be less susceptible to metabolic degradation, leading to improved in vivo stability and exposure.
Proposed Experimental Workflow for Characterization
Caption: A comprehensive workflow for the characterization of a novel PROTAC.
Conclusion
The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold represents a novel and promising building block for the design of next-generation protein degraders. Its rigid, bicyclic structure offers a compelling strategy to address the key challenges of cell permeability and pharmacokinetic stability that currently limit the therapeutic potential of many PROTACs. By providing a conformationally constrained and chemically versatile core, this building block has the potential to unlock new avenues for the development of highly potent and orally bioavailable targeted protein degraders. Further exploration of this and other rigid heterocyclic linkers will undoubtedly be a fruitful area of research in the quest for more effective and drug-like PROTAC therapeutics.
References
- 1. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 2. letswinpc.org [letswinpc.org]
- 3. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Discovery of Octahydro-1H-pyrrolo[1,2-a]diazepine Derivatives and Analogs
Abstract
The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold represents a privileged heterocyclic system in medicinal chemistry. Its unique three-dimensional architecture, arising from the fusion of a pyrrolidine and a diazepine ring, provides a rigid and sterically defined framework ideal for creating selective ligands for a variety of biological targets. This guide offers a comprehensive exploration of the discovery and development of derivatives and analogs of this core. We delve into the strategic rationale behind its selection, detail robust synthetic pathways, analyze structure-activity relationships (SAR), and present validated protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.
Introduction: The Strategic Value of the Fused Pyrrolo-Diazepine Core
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with pyrrolidine and its fused analogs demonstrating a vast range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2][[“]][4] The octahydro-1H-pyrrolo[1,2-a]diazepine core, a specific type of fused pyrrolidine analog, is of particular interest. Unlike more planar aromatic systems, its saturated, bicyclic nature (CAS: 109324-83-6) provides a well-defined conformational rigidity.[5][6]
Why is this rigidity important?
-
Reduced Entropy: Upon binding to a biological target, a rigid molecule loses less conformational entropy compared to a flexible one. This can translate into a more favorable Gibbs free energy of binding and, consequently, higher affinity and potency.
-
Enhanced Selectivity: The precise spatial arrangement of functional groups on a rigid scaffold can be tailored to fit a specific protein binding pocket with high complementarity, minimizing off-target interactions.
-
Improved Pharmacokinetics: Rigidity can often lead to improved metabolic stability and cell permeability by masking polar groups and presenting a more "grease-like" surface.
This guide will navigate the journey from initial scaffold synthesis to the identification of biologically active lead compounds, providing the technical insights necessary for successful drug discovery campaigns centered on this promising chemical architecture.
Synthetic Strategies: Accessing the Core and Building Diversity
The construction of the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold and its subsequent diversification is a key challenge. The choice of synthetic route is governed by factors such as desired stereochemistry, scalability, and the need for specific substitution patterns. A common and effective strategy involves a multi-step sequence starting from readily available chiral precursors like L-proline.
Core Synthesis via Reductive Amination and Cyclization
A foundational approach involves the construction of the seven-membered diazepine ring onto the existing pyrrolidine framework. This is often achieved through a sequence of N-alkylation followed by intramolecular cyclization.
Protocol 1: General Synthesis of the Octahydro-1H-pyrrolo[1,2-a]diazepine Core
-
Step 1: N-Alkylation of L-proline derivative: Begin with a protected L-proline derivative (e.g., methyl ester). React it with a suitable four-carbon bifunctional reagent, such as 4-bromobutyronitrile, under basic conditions (e.g., K₂CO₃ in acetonitrile). This step introduces the carbon backbone required for the diazepine ring.
-
Causality: Using a protected proline prevents unwanted side reactions at the carboxylic acid. The nitrile serves as a masked amine, which will be revealed in a later step.
-
-
Step 2: Reduction of Nitrile and Ester: Concurrently reduce both the nitrile and the ester functionalities using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF. This yields a primary amine and a primary alcohol.
-
Causality: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both functional groups in a single step, improving synthetic efficiency. Strict anhydrous conditions are critical to prevent quenching of the reagent.
-
-
Step 3: Intramolecular Cyclization: Activate the primary alcohol for nucleophilic substitution, for example, by converting it to a tosylate or mesylate. The terminal primary amine will then displace the leaving group in an intramolecular Sₙ2 reaction to form the seven-membered ring.
-
Causality: This intramolecular cyclization is entropically favored and is a reliable method for forming the diazepine ring. The choice of activating group (tosyl vs. mesyl) can be optimized for yield and reaction conditions.
-
-
Step 4: Characterization and Validation: Purify the final product via column chromatography. Confirm the structure and purity (>97%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Workflow for Analog Library Synthesis
Once the core scaffold is synthesized, diversification is achieved by introducing various substituents. A robust workflow is essential for efficiently generating a library of analogs for screening.
Caption: Analog Library Synthesis Workflow.
Biological Targets and Therapeutic Applications
Fused pyrrolidine systems are known to interact with a wide array of biological targets, making them "privileged structures" in drug discovery.[7] Derivatives of the related pyrrolo[1][8]benzodiazepine (PBD) class, for instance, are potent DNA-alkylating agents with significant antitumor activity.[8][9][10] While the saturated octahydro-1H-pyrrolo[1,2-a]diazepine core lacks the DNA-interactive capabilities of its aromatic PBD cousins, its rigid, chiral structure makes it an excellent scaffold for targeting protein-protein interactions and the active sites of enzymes and receptors.
Potential therapeutic areas include:
-
Central Nervous System (CNS) Disorders: The core structure is reminiscent of benzodiazepines, which act as modulators of the GABA-A receptor.[11][12][13] Derivatives can be designed to have anxiolytic, anticonvulsant, or sedative properties, potentially with improved selectivity and side-effect profiles compared to classical benzodiazepines.[14][15]
-
Oncology: While not DNA alkylators, analogs can be developed as kinase inhibitors or modulators of other signaling pathways crucial for cancer cell proliferation.[16] For example, specific derivatives might inhibit kinases like EGFR or CDK2.[16]
-
Anti-inflammatory Agents: Pyrrolidine-containing compounds have shown promise as anti-inflammatory drugs.[1][4] Analogs could be designed to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases or certain cytokines.
Case Study: Targeting GABA-A Receptors for Anxiolytic Effects
The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the CNS. Benzodiazepines enhance the effect of GABA at this receptor, leading to their therapeutic effects.[13] The design of novel octahydro-1H-pyrrolo[1,2-a]diazepine analogs can be guided by the known pharmacophore of benzodiazepines.
Caption: Hypothetical Signaling Pathway for an Anxiolytic Analog.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core scaffold is crucial to optimize potency, selectivity, and pharmacokinetic properties. A logical, iterative approach to SAR is the cornerstone of a successful drug discovery program.
Key Modification Points and Their Rationale
The octahydro-1H-pyrrolo[1,2-a]diazepine core has several positions amenable to chemical modification. The secondary amine within the diazepine ring is a common and highly effective handle for introducing diversity.
SAR Decision Tree:
Caption: Logical Flow for SAR Exploration.
Data Presentation
Clear presentation of SAR data is vital for decision-making. The following table illustrates how data for a series of analogs targeting a hypothetical kinase might be organized.
| Compound ID | R-Group (Substitution on Diazepine N) | Kinase IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
| Core-01 | H | >10,000 | >50 |
| AN-02 | Benzoyl | 850 | 25.4 |
| AN-03 | 4-Chlorobenzoyl | 125 | 8.1 |
| AN-04 | 4-Methoxybenzoyl | 930 | 30.2 |
| AN-05 | Cyclohexylcarbonyl | 2,500 | 45.0 |
This is example data for illustrative purposes.
From this table, a clear SAR trend emerges: an aromatic acyl group is preferred over an aliphatic one (AN-02 vs. AN-05), and an electron-withdrawing group (EWG) at the 4-position of the phenyl ring significantly enhances potency (AN-03 vs. AN-02 and AN-04).[16]
Experimental Protocols for Biological Evaluation
Self-validating protocols are essential for generating trustworthy and reproducible data.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Preparation: Reconstitute recombinant human EGFR kinase and a suitable peptide substrate in kinase buffer. Serially dilute test compounds in DMSO, followed by a final dilution in kinase buffer.
-
Reaction Initiation: In a 96-well plate, combine the kinase, the test compound (or DMSO vehicle control), and the substrate. Initiate the phosphorylation reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Trustworthiness: Include a known potent inhibitor (e.g., Gefitinib) as a positive control and a DMSO-only well as a negative (100% activity) control.
-
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) where light output is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Validation: The Z'-factor of the assay plate should be ≥ 0.5 to ensure a robust assay window between positive and negative controls.
-
Conclusion and Future Directions
The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a compelling starting point for the discovery of novel therapeutics. Its rigid, three-dimensional structure provides a unique advantage for achieving high potency and selectivity. The synthetic strategies outlined herein offer robust and versatile access to diverse libraries of analogs.
Future efforts in this field should focus on:
-
Stereochemical Exploration: The synthesis of different stereoisomers of the core and analysis of their differential biological activity.
-
Advanced Analogs: Moving beyond simple substitutions to create more complex molecules, such as linked dimers or conjugates, which have proven highly effective in related systems like the PBDs.[8]
-
Computational Modeling: Employing molecular docking and dynamic simulations to better understand ligand-target interactions and to rationally guide the design of next-generation analogs.[17]
By integrating modern synthetic chemistry, rigorous biological evaluation, and computational design, the full therapeutic potential of the octahydro-1H-pyrrolo[1,2-a]diazepine core can be realized.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Therapeutic potential of pyrrole and pyrrolidine analogs: an update | Semantic Scholar [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 97% | CAS: 109324-83-6 | AChemBlock [achemblock.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1,4]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in novel pyrrolo[2,1-c][1,4]benzodiazepine conjugates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemisgroup.us [chemisgroup.us]
- 12. Benzodiazepines: The Basics and Beyond | CARLAT PUBLISHING [thecarlatreport.com]
- 13. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 14. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, anticonvulsant, sedative and anxiolytic activities of novel annulated pyrrolo[1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sugar-based enantiomeric and conformationally constrained pyrrolo[2,1-c][1,4]-benzodiazepines as potential GABAA ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: An In-depth Technical Guide to Pyrrolobenzodiazepines and the Enigmatic Octahydro-1H-pyrrolo[1,2-a]diazepine Core
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Study in Contrasts
In the vast and intricate world of heterocyclic chemistry, seemingly minor structural alterations can lead to profound divergence in biological activity. This guide navigates the fascinating juxtaposition of two such molecular frameworks: the potent, DNA-interactive pyrrolobenzodiazepines (PBDs) and the structurally distinct, yet comparatively enigmatic, octahydro-1H-pyrrolo[1,2-a]diazepine core. While PBDs have carved a significant niche in oncology as highly cytotoxic agents, the biological landscape of the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold remains largely uncharted territory. This document will delve into the well-established science of PBDs, providing a deep dive into their mechanism, synthesis, and therapeutic applications, while simultaneously exploring the structural and synthetic facets of octahydro-1H-pyrrolo[1,2-a]diazepine, highlighting the current knowledge gaps and potential avenues for future investigation.
Part 1: The Pyrrolobenzodiazepines (PBDs) - Masters of DNA Alkylation
The pyrrolo[1][2]benzodiazepine tricyclic ring system is a "privileged structure" in medicinal chemistry, with a rich history of potent biological activity.[1] The most extensively studied isomer, the pyrrolo[2,1-c][1][2]benzodiazepine scaffold, forms the basis of a class of naturally occurring and synthetic antitumor antibiotics.[1]
The Core Structure and Mechanism of Action
The quintessential PBD structure consists of a fused aromatic A-ring, a seven-membered diazepine B-ring, and a pyrrolidine C-ring.[3] The key to their profound cytotoxicity lies in a unique three-dimensional conformation conferred by the (S)-configuration at the C11a position, which allows the molecule to fit snugly within the minor groove of DNA.[3] This precise fit is a prelude to their primary mechanism of action: the sequence-selective alkylation of guanine bases.[3]
A critical functional group, an electrophilic imine moiety (or a precursor like a carbinolamine) at the N10-C11 position, facilitates a covalent bond with the N2 position of a guanine base.[1][3] This covalent adduct disrupts essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]
The Advent of PBD Dimers and Antibody-Drug Conjugates (ADCs)
While PBD monomers are potent, a significant breakthrough in enhancing their cytotoxicity was the development of PBD dimers.[1] These molecules consist of two PBD units linked together, enabling them to form highly cytotoxic DNA interstrand cross-links.[4] This ability to bind to two separate guanine residues on opposite DNA strands creates a lesion that is particularly difficult for cellular repair mechanisms to resolve.[4]
This extreme potency has made PBD dimers highly sought-after payloads for antibody-drug conjugates (ADCs). In an ADC, a PBD dimer is attached via a linker to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system allows for the selective release of the highly cytotoxic PBD payload at the tumor site, minimizing systemic toxicity.[4][5]
Synthesis and Experimental Protocols
The synthesis of the PBD core is a complex, multi-step process, often focusing on the stereospecific construction of the C-ring and the formation of the diazepine ring. A common strategy involves the use of proline derivatives as chiral starting materials to establish the crucial C11a stereocenter.
Exemplary Synthetic Step: Diazepine Ring Formation
A key step in many PBD syntheses is the intramolecular cyclization to form the seven-membered diazepine ring. The following is a generalized protocol based on common synthetic strategies.
Protocol 1: Intramolecular Cyclization for Diazepine Ring Formation
-
Reactant Preparation: A solution of the N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde precursor (1 equivalent) is prepared in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclization Agent: A dehydrating agent or a catalyst to promote imine formation is added. For precursors with a terminal aldehyde, cyclization can sometimes be achieved under acidic or basic conditions. For example, mercury (II) chloride has been used to mediate the cyclization of corresponding thioacetals.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from 0 °C to the reflux temperature of the solvent, depending on the specific substrate and cyclization agent.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and the organic layer is separated. The aqueous layer is typically extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired PBD core structure.
Self-Validation: The integrity of the synthesized PBD core is validated through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition. The stereochemistry at C11a is typically confirmed by X-ray crystallography or by comparison to known spectroscopic data.
Part 2: The Octahydro-1H-pyrrolo[1,2-a]diazepine Scaffold - A Realm of Potential
In stark contrast to the well-defined biological role of PBDs, the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a far less explored entity in the scientific literature. Its availability from numerous chemical suppliers suggests its utility as a synthetic building block, yet published studies on its biological activity are conspicuously absent.
Structural Distinction from Pyrrolobenzodiazepines
The fundamental differences between the octahydro-1H-pyrrolo[1,2-a]diazepine core and the PBD scaffold are significant and have profound implications for their potential biological activities.
| Feature | Pyrrolobenzodiazepine (PBD) Core | Octahydro-1H-pyrrolo[1,2-a]diazepine |
| Aromaticity | Contains a fused benzene ring (A-ring) | Fully saturated (aliphatic) bicyclic system |
| Planarity | The aromatic ring imposes planarity | Non-planar, flexible conformation |
| Key Functional Group | Electrophilic imine at N10-C11 (or precursor) | Saturated amine functionalities |
| Primary MOA | DNA minor groove alkylation | Unknown; lacks DNA-alkylating functionality |
| Therapeutic Area | Oncology | Unknown |
This structural divergence is key. The absence of the planar aromatic ring and the electrophilic imine in the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold makes it highly unlikely to function as a DNA-alkylating agent in the same manner as PBDs. Its fully saturated and flexible nature suggests that if it does possess biological activity, it would likely interact with protein targets such as receptors or enzymes, rather than nucleic acids.
Insights from Related Scaffolds: The Pyrrolo[1,2-a][1][2]benzodiazepines
While data on the specific octahydro scaffold is lacking, its unsaturated and benzofused relatives, the pyrrolo[1,2-a][1][2]benzodiazepines, have been investigated. These compounds, which are structural isomers of the anticancer PBDs, exhibit a completely different biological profile. They have been reported to possess a range of central nervous system (CNS) activities, including sedative, anticonvulsant, anti-inflammatory, and analgesic effects.[1] This suggests that the broader pyrrolo[1,2-a]diazepine framework may be more amenable to targeting CNS-related proteins.
Part 3: Comparative Analysis and Future Directions
The juxtaposition of PBDs and the octahydro-1H-pyrrolo[1,2-a]diazepine core is a compelling case study in structure-activity relationships.
-
PBDs: The presence of the planar, aromatic system and the electrophilic imine directs their activity towards DNA, making them potent cytotoxic agents. Decades of research have refined this scaffold into clinically relevant cancer therapies, particularly as ADC payloads.[1]
-
Octahydro-1H-pyrrolo[1,2-a]diazepine: The lack of these key features makes a similar mechanism of action improbable. Its saturated, flexible, and diamine-containing structure is more reminiscent of scaffolds that interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Future Research & Experimental Design:
The dearth of biological data for octahydro-1H-pyrrolo[1,2-a]diazepine presents a clear opportunity for investigation. A logical first step would be to screen this core scaffold against a broad panel of CNS targets.
Protocol 2: Initial Biological Screening of Octahydro-1H-pyrrolo[1,2-a]diazepine
-
Compound Acquisition: Procure high-purity octahydro-1H-pyrrolo[1,2-a]diazepine from a reputable chemical supplier. Verify identity and purity via NMR and LC-MS.
-
Primary Screening: Submit the compound for broad-panel screening against a diverse set of CNS-related targets, including but not limited to:
-
Dopamine receptors
-
Serotonin (5-HT) receptors
-
GABA receptors
-
Opioid receptors
-
Adrenergic receptors
-
-
Phenotypic Screening: Conduct cell-based phenotypic assays to assess general effects on neuronal cell viability and function.
-
Hit Validation: If primary screening yields any "hits" (significant binding or activity at a particular target), the next step is validation through dose-response studies to determine potency (e.g., EC₅₀ or IC₅₀).
-
Library Synthesis: Based on validated hits, a medicinal chemistry campaign can be initiated to synthesize a library of derivatives of the octahydro-1H-pyrrolo[1,2-a]diazepine core to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Conclusion
The pyrrolobenzodiazepines represent a triumph of natural product chemistry and rational drug design, culminating in a powerful class of anticancer agents with a well-understood mechanism of action. In contrast, the octahydro-1H-pyrrolo[1,2-a]diazepine core remains a blank slate, its structural features suggesting a biological role far removed from DNA damage. This guide has illuminated the established expertise surrounding PBDs and framed the critical questions that need to be addressed for their lesser-known structural cousin. For drug development professionals, the PBD story offers a template for harnessing potent cytotoxicity, while the mystery of octahydro-1H-pyrrolo[1,2-a]diazepine provides an open invitation for discovery in new therapeutic arenas, potentially within the complex landscape of neuroscience.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: A Preliminary Technical Briefing on Octahydro-1H-pyrrolo[1,2-a]diazepine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Privileged Scaffold
The octahydro-1H-pyrrolo[1,2-a]diazepine core represents a fascinating, albeit underexplored, scaffold in the vast landscape of heterocyclic chemistry. While its unsaturated and benzo-fused cousins, the pyrrolo[1][2]benzodiazepines (PBDs), have been extensively studied and heralded as "privileged structures" in medicinal chemistry, the fully saturated octahydro-1H-pyrrolo[1,2-a]diazepine remains largely an enigma.[3][4] This technical briefing serves not as an exhaustive guide, but as a foundational document that collates the currently available information, highlights significant knowledge gaps, and proposes logical future directions for the scientific exploration of this intriguing molecule. Our objective is to provide a scientifically grounded perspective that balances the known with the hypothetical, thereby fostering a deeper understanding of its potential in drug discovery.
The Structural Landscape: Defining the Core
The fundamental structure of octahydro-1H-pyrrolo[1,2-a]diazepine, with the CAS Number 109324-83-6, features a fused bicyclic system comprising a pyrrolidine ring and a diazepine ring.[5] Its fully saturated nature imparts a three-dimensional architecture that is distinct from its planar, aromatic counterparts. This conformational flexibility could be a significant asset in designing molecules that can interact with the complex topographies of biological targets.
| Chemical Identifier | Value | Source |
| CAS Number | 109324-83-6 | [5] |
| Molecular Formula | C8H16N2 | [5] |
| Molecular Weight | 140.23 g/mol | [5] |
| IUPAC Name | octahydro-1H-pyrrolo[1,2-a][1][2]diazepine | [5] |
| SMILES | C1CNCC2CCCN2C1 | [5] |
Table 1: Physicochemical Identifiers for Octahydro-1H-pyrrolo[1,2-a]diazepine.
Synthetic Strategies: A Roadmap for Exploration
Proposed Synthetic Workflow
The following protocol is a hypothetical, yet chemically sound, pathway for the synthesis of the octahydro-1H-pyrrolo[1,2-a]diazepine core. This workflow is based on established principles of heterocyclic chemistry and analogous syntheses of related compounds.
A proposed synthetic workflow for octahydro-1H-pyrrolo[1,2-a]diazepine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of methyl 1-(3-cyanopropyl)pyrrolidine-2-carboxylate (N-alkylated proline derivative)
-
To a solution of L-proline methyl ester hydrochloride (1 equivalent) in anhydrous acetone, add potassium carbonate (3 equivalents).
-
To this suspension, add 4-bromobutyronitrile (1.1 equivalents) dropwise.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated product.
Step 2: Synthesis of 1-(4-aminobutyl)pyrrolidin-2-yl)methanol (Primary amine intermediate)
-
Prepare a suspension of lithium aluminium hydride (LiAlH4) (4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of the N-alkylated proline derivative (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to yield the primary amine intermediate.
Step 3 & 4: Synthesis of Octahydro-1H-pyrrolo[1,2-a]diazepine (Lactam Formation and Reduction) This two-step process can be conceptualized as an initial intramolecular cyclization to form a lactam, followed by reduction.
-
The primary amine intermediate can be subjected to thermal conditions or acid/base catalysis to promote intramolecular cyclization and formation of a lactam (a diketopiperazine intermediate).
-
The resulting crude lactam is then dissolved in anhydrous THF under an inert atmosphere.
-
To this solution, add a solution of borane-tetrahydrofuran complex (BH3-THF) (3 equivalents) dropwise at 0 °C.
-
Reflux the reaction mixture for 18 hours.
-
Cool the reaction and quench by the slow addition of methanol, followed by 6M HCl.
-
Reflux for an additional hour, then cool and basify with solid NaOH.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield octahydro-1H-pyrrolo[1,2-a]diazepine.
Biological Activity and Therapeutic Potential: An Extrapolation from Related Scaffolds
Direct studies on the biological activity of octahydro-1H-pyrrolo[1,2-a]diazepine are conspicuously absent from the scientific literature. However, the broader class of pyrrolo[1,2-a][1][2]benzodiazepines is known to exhibit a wide spectrum of biological effects, including central nervous system (CNS) activities such as sedative, anticonvulsant, and myorelaxant properties.[4] It is therefore plausible that the octahydro-1H-pyrrolo[1,2-a]diazepine core could serve as a scaffold for novel CNS-active agents.
Derivatives of related pyrrolo-diazepine structures have also been investigated for their potential as anticancer agents and inhibitors of various enzymes.[6] The conformational flexibility of the octahydro- core might allow for the design of potent and selective inhibitors for a range of biological targets.
Hypothesized Mechanism of Action in a CNS Context
Drawing parallels with benzodiazepines, which are positive allosteric modulators of the GABAA receptor, it is conceivable that derivatives of octahydro-1H-pyrrolo[1,2-a]diazepine could be designed to interact with this or other CNS receptors.[7] The pyrrolidine moiety could be envisioned as a key pharmacophoric element, with substitutions on the diazepine ring modulating potency, selectivity, and pharmacokinetic properties.
A conceptual diagram of the potential role of this scaffold in CNS drug discovery.
Structure-Activity Relationships (SAR): A Call for Future Investigation
Without a library of synthesized and tested derivatives, a formal SAR analysis is not possible. However, we can propose key positions on the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold that are ripe for chemical modification and exploration.
-
N1 and N4 Positions: These nitrogen atoms are prime locations for the introduction of various substituents to modulate basicity, lipophilicity, and potential interactions with target proteins.
-
C5, C6, C7, C8, and C9 Positions: The carbon backbone of the diazepine and pyrrolidine rings offers opportunities for stereospecific substitutions that could significantly impact biological activity and selectivity.
Future research should focus on the systematic synthesis of a diverse library of octahydro-1H-pyrrolo[1,2-a]diazepine analogs and their evaluation in a panel of biological assays to establish clear SAR trends.
Future Directions and Conclusion
The octahydro-1H-pyrrolo[1,2-a]diazepine core is a scaffold of significant untapped potential. The immediate and most pressing need is the development and publication of robust and scalable synthetic routes to access this molecule and its derivatives. Following this, a systematic investigation into its biological activities is warranted.
Key Research Imperatives:
-
Synthetic Route Development: Elucidation and optimization of synthetic pathways to the core structure and a diverse range of analogs.
-
Pharmacological Profiling: Screening of derivatives against a broad panel of biological targets, with an initial focus on CNS receptors and enzymes.
-
Structural Biology: Co-crystallization of active compounds with their biological targets to understand the molecular basis of their interaction.
-
In Vivo Studies: Evaluation of promising candidates in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
References
- 1. Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 97% | CAS: 109324-83-6 | AChemBlock [achemblock.com]
- 6. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biological Screening of the Octahydro-1H-pyrrolo[1,2-a]diazepine Core: A Technical Guide for Drug Discovery Professionals
Abstract
The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold represents a compelling, yet underexplored, chemical space in drug discovery. Its saturated, bicyclic structure offers a three-dimensional architecture that can facilitate novel interactions with biological targets. This guide provides a comprehensive framework for the initial biological screening of this heterocyclic core, designed to efficiently assess its therapeutic potential. We will detail a tiered, logical screening cascade, beginning with broad cytotoxicity and antimicrobial evaluations, followed by preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiling. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation strategies are elucidated to provide researchers with a robust and self-validating system for early-stage compound evaluation.
Introduction: The Rationale for Screening the Octahydro-1H-pyrrolo[1,2-a]diazepine Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds, such as the octahydro-1H-pyrrolo[1,2-a]diazepine core, are of particular interest due to their conformational flexibility and potential for stereochemical diversity, which can be exploited to achieve high target affinity and selectivity. While related unsaturated pyrrolo[1,2-a][1][2]benzodiazepines have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and psychotropic effects, the fully saturated diazepine analogue remains largely uninvestigated.[3] This lack of existing data presents both a challenge and a significant opportunity.
The initial biological screening of a novel scaffold is a critical phase in the drug discovery pipeline.[4] The primary objective is to rapidly and cost-effectively identify "hits"—compounds that exhibit a desired biological activity. This process also serves to "fail early, fail often," eliminating compounds with undesirable properties, such as high toxicity, before significant resources are invested.[5] This guide outlines a strategic approach to the initial characterization of the octahydro-1H-pyrrolo[1,2-a]diazepine core, focusing on assays that provide a broad yet informative picture of its biological potential.
A Tiered Approach to Initial Biological Screening
A hierarchical screening cascade is the most efficient method for evaluating a novel compound library. This approach prioritizes broad, high-throughput assays in the initial tiers to cast a wide net for potential activities, followed by more specific, lower-throughput assays in subsequent tiers to elucidate the mechanism of action and pharmacokinetic properties of promising hits.
Caption: A tiered workflow for the initial biological screening of novel compounds.
Tier 1: Foundational Screening
The initial tier of screening is designed to answer two fundamental questions: Is the compound cytotoxic, and does it possess antimicrobial activity? These assays are crucial for initial characterization and for guiding subsequent investigations.
Cytotoxicity Profiling
Evaluating the cytotoxic potential of a novel chemical entity is a critical first step in drug discovery.[1] It provides a baseline understanding of the compound's effect on cell viability and proliferation. For the octahydro-1H-pyrrolo[1,2-a]diazepine core, we recommend screening against a panel of human cancer cell lines and a non-cancerous cell line to assess both potential anticancer activity and general toxicity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of various cell lines.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Non-cancerous human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]
The results of the cytotoxicity screening should be summarized in a table format for easy comparison of the IC50 values across different cell lines.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Test Compound 1 | [Insert Data] |
| Doxorubicin | [Insert Data] | |
| HeLa | Test Compound 1 | [Insert Data] |
| Doxorubicin | [Insert Data] | |
| HEK293 | Test Compound 1 | [Insert Data] |
| Doxorubicin | [Insert Data] |
A low IC50 value against cancer cell lines coupled with a high IC50 value against the non-cancerous cell line would indicate potential for selective anticancer activity. Conversely, potent cytotoxicity across all cell lines suggests general toxicity.
Antimicrobial Screening
Given that related pyrrolo-benzodiazepine structures have shown antifungal activity, it is prudent to screen the octahydro-1H-pyrrolo[1,2-a]diazepine core for broad-spectrum antimicrobial effects.[8][9]
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a panel of microorganisms.
Materials:
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Spectrophotometer or plate reader
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., to a 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] This can be determined visually or by measuring the optical density.
The MIC values should be tabulated to provide a clear overview of the antimicrobial spectrum of the tested compounds.
| Microorganism | Gram Stain/Type | Compound | MIC (µg/mL) |
| S. aureus | Gram-positive | Test Compound 1 | [Insert Data] |
| Vancomycin | [Insert Data] | ||
| E. coli | Gram-negative | Test Compound 1 | [Insert Data] |
| Ciprofloxacin | [Insert Data] | ||
| C. albicans | Yeast | Test Compound 1 | [Insert Data] |
| Fluconazole | [Insert Data] |
Low MIC values against a specific class of microorganisms (e.g., Gram-positive bacteria or fungi) would warrant further investigation into the mechanism of action.
Tier 2: Preliminary ADME/Tox Profiling
Compounds that demonstrate interesting activity in Tier 1 screening should be subjected to preliminary ADME/Tox profiling.[2] These in vitro assays are crucial for identifying potential liabilities that could lead to failure in later stages of drug development.[11]
In Vitro ADME Assays
A panel of in vitro ADME assays can provide valuable insights into the pharmacokinetic properties of a compound.[12]
-
Solubility: Determines the aqueous solubility of the compound, which is critical for absorption.
-
Permeability: Assays such as the Caco-2 permeability assay can predict intestinal absorption.[2]
-
Metabolic Stability: Incubation with liver microsomes can provide an early indication of how quickly the compound is metabolized.
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and efficacy.
Mechanistic Toxicity Assays
If initial cytotoxicity is observed, it is important to understand the underlying mechanism.
-
Apoptosis Assays: Assays such as Annexin V staining can determine if the compound induces programmed cell death.[4]
-
hERG Channel Assay: Screens for potential cardiotoxicity, a common cause of drug attrition.
-
Genotoxicity Assays: Assays like the Ames test can identify compounds that may be mutagenic.
Caption: Workflow for preliminary in vitro ADME/Tox profiling.
Tier 3: Target Identification and Mechanism of Action
For compounds with a promising activity profile and favorable ADME/Tox properties, the next step is to identify their biological target and elucidate their mechanism of action (MoA).
Receptor Binding Assays
Given that many drugs exert their effects by interacting with specific receptors, receptor binding assays are a valuable tool for target identification.[13] These assays can be performed in various formats, including radioligand binding assays and fluorescence-based assays.[14][15]
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor.[16]
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of relevant receptors.
Materials:
-
Test compounds
-
Radiolabeled ligand with known affinity for the target receptor
-
Membrane preparation containing the target receptor
-
Assay buffer
-
Scintillation vials and fluid
-
Scintillation counter
Step-by-Step Methodology:
-
Reaction Setup: In a microplate or tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[17]
Conclusion
The initial biological screening of the novel octahydro-1H-pyrrolo[1,2-a]diazepine core requires a systematic and logical approach. The tiered screening cascade outlined in this guide provides a robust framework for efficiently assessing the therapeutic potential of this scaffold. By integrating cytotoxicity, antimicrobial, and preliminary ADME/Tox profiling, researchers can make informed decisions about which compounds to advance in the drug discovery pipeline. The subsequent elucidation of the mechanism of action through techniques such as receptor binding assays will be critical for optimizing lead compounds and ultimately developing new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolo[1,2-a][1,4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolo[1,2-α][1,4]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Octahydro-1H-pyrrolo[1,2-a]diazepine: A Detailed Guide for Researchers
Introduction: The Significance of the Saturated Pyrrolo[1,2-a]diazepine Scaffold
The octahydro-1H-pyrrolo[1,2-a]diazepine core is a saturated bicyclic amine that represents a fascinating, yet underexplored, structural motif in medicinal chemistry. Its three-dimensional architecture, incorporating a fused five-membered pyrrolidine and a seven-membered diazepine ring, offers a rigid scaffold that can be strategically functionalized to interact with biological targets. Unlike their unsaturated and aromatic counterparts, such as the well-studied pyrrolo[1][2]benzodiazepines which are known for their DNA-interactive and antitumor properties, saturated congeners provide a departure from planarity, opening avenues for the development of novel therapeutic agents with unique pharmacological profiles. This guide provides a comprehensive overview of a robust synthetic strategy to access this valuable scaffold, detailing the underlying chemical principles and offering step-by-step protocols suitable for implementation in a research setting.
Strategic Approach: A Two-Stage Synthesis
Direct synthetic routes to octahydro-1H-pyrrolo[1,2-a]diazepine are not extensively documented in the scientific literature. Therefore, a logical and experimentally viable approach involves a two-stage process:
-
Construction of an Unsaturated Pyrrolo[1,2-a]diazepine Intermediate: This stage focuses on the assembly of the core bicyclic ring system in an unsaturated form. This is often more synthetically accessible than the direct construction of the saturated analog.
-
Exhaustive Catalytic Hydrogenation: The unsaturated intermediate is then subjected to catalytic hydrogenation to achieve complete saturation of both the pyrrole and diazepine rings, yielding the target octahydro-1H-pyrrolo[1,2-a]diazepine.
This strategy allows for the utilization of well-established synthetic methodologies for the formation of nitrogen-containing heterocyclic systems and their subsequent reduction.
Stage 1: Synthesis of the 4H-Pyrrolo[1,2-a][1][2]diazepine Intermediate
The initial phase of the synthesis is directed at constructing the unsaturated pyrrolo[1,2-a][1][2]diazepine ring system. A practical approach to this intermediate involves the condensation and cyclization of a suitably functionalized pyrrole derivative. The following protocol outlines a representative synthesis starting from the commercially available 2-(1H-pyrrol-1-yl)aniline.
Protocol 1: Synthesis of 2-Amino-N-(2,2-dimethoxyethyl)benzamide
This protocol details the acylation of 2-(1H-pyrrol-1-yl)aniline, which serves as a precursor to the desired benzodiazepine. A similar amidation reaction can be performed starting with isatoic anhydride and aminoacetaldehyde dimethyl acetal to achieve a related intermediate for cyclization.[3]
Materials:
-
Isatoic anhydride
-
Aminoacetaldehyde dimethyl acetal
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of aminoacetaldehyde dimethyl acetal (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add anhydrous pyridine (1.5 equivalents).
-
Slowly add a solution of isatoic anhydride (1.0 equivalent) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 2-amino-N-(2,2-dimethoxyethyl)benzamide.
Protocol 2: Cyclization to 4,5-Dihydro-1H-pyrrolo[1,2-a][1][2]benzodiazepin-6(11H)-one
The subsequent step involves an acid-catalyzed intramolecular cyclization to form the tricyclic benzodiazepine structure.
Materials:
-
2-Amino-N-(2,2-dimethoxyethyl)benzamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-amino-N-(2,2-dimethoxyethyl)benzamide (1.0 equivalent) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (2.0-3.0 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 4,5-dihydro-1H-pyrrolo[1,2-a][1][2]benzodiazepin-6(11H)-one, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Stage 2: Catalytic Hydrogenation to Octahydro-1H-pyrrolo[1,2-a]diazepine
The final and critical step is the complete reduction of the unsaturated tricyclic intermediate to the desired saturated bicyclic product. This requires a powerful hydrogenation catalyst and carefully controlled conditions to ensure the saturation of both the aromatic and heterocyclic rings. Rhodium-on-carbon (Rh/C) is an effective catalyst for the hydrogenation of pyrrole rings and other aromatic systems.[4]
Protocol 3: Exhaustive Hydrogenation of the Pyrrolo[1,2-a][1][2]benzodiazepine Intermediate
Materials:
-
4,5-Dihydro-1H-pyrrolo[1,2-a][1][2]benzodiazepin-6(11H)-one (or a similar unsaturated precursor)
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Ethanol or Methanol (anhydrous)
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Hydrogen gas (high purity)
-
Celite®
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve the unsaturated pyrrolo[1,2-a][1][2]benzodiazepine intermediate (1.0 equivalent) in anhydrous ethanol or methanol.
-
Carefully add 5% Rh/C catalyst (5-10 mol% catalyst loading).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi (or as determined by optimization).
-
Heat the reaction mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake and/or by periodic sampling and analysis (e.g., LC-MS or GC-MS).
-
The reaction may require 24-48 hours for complete saturation.
-
Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude octahydro-1H-pyrrolo[1,2-a]diazepine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel or alumina, using an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine).
Data Summary
The following table summarizes the key parameters for the proposed synthetic route. Please note that yields are representative and may vary based on experimental conditions and the specific substrate used.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Amidation | Isatoic anhydride, Aminoacetaldehyde dimethyl acetal | Dichloromethane | 0 °C to RT | 70-85% |
| 2 | Cyclization | Trifluoroacetic acid | Dichloromethane | 0 °C to RT | 80-95% |
| 3 | Hydrogenation | H₂, 5% Rh/C | Ethanol/Methanol | 50-80 °C | 60-80% |
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for octahydro-1H-pyrrolo[1,2-a]diazepine.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
The presented two-stage synthetic protocol provides a reliable and adaptable route to the valuable octahydro-1H-pyrrolo[1,2-a]diazepine scaffold. By leveraging established methodologies for the construction of a key unsaturated intermediate followed by a robust catalytic hydrogenation, researchers can access this saturated bicyclic amine for further derivatization and biological evaluation. The modularity of this approach allows for the introduction of substituents at various positions of the starting materials, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies. This, in turn, will facilitate the exploration of the therapeutic potential of this underrepresented class of saturated N-heterocycles in drug discovery programs.
References
- 1. 2-(1H-Pyrrol-1-yl)aniline|CAS 6025-60-1 [benchchem.com]
- 2. Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of Octahydro-1H-pyrrolo[1,2-a]diazepine: A Guide for Researchers in Drug Discovery
Introduction: The Significance of the Octahydro-1H-pyrrolo[1,2-a]diazepine Scaffold
The octahydro-1H-pyrrolo[1,2-a]diazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic diamine structure, featuring a fused pyrrolidine and diazepine ring system, offers a unique three-dimensional architecture that is well-suited for interaction with a variety of biological targets. Its inherent conformational flexibility, combined with the presence of two modifiable nitrogen atoms, provides a versatile platform for the synthesis of diverse compound libraries with a wide range of pharmacological activities.
Derivatives of the broader pyrrolo-diazepine class have demonstrated a spectrum of biological effects, including acting as central nervous system agents, anticancer compounds, and modulators of various enzymes and receptors. The functionalization of the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of lead compounds during the drug discovery process. This guide provides detailed application notes and protocols for the key functionalization reactions of this important heterocyclic system, empowering researchers to explore its full potential in their scientific endeavors.
Core Functionalization Strategies: A Mechanistic Overview
The two secondary amine nitrogens within the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold are the primary sites for functionalization. The choice of reaction strategy depends on the desired substituent and the overall synthetic goal. The principal approaches include N-acylation, N-alkylation, and reductive amination, each offering a distinct avenue for chemical modification.
Caption: Key functionalization pathways for the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold.
Part 1: N-Acylation Protocols
N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, influencing molecular recognition and pharmacokinetic properties. This section provides protocols for N-acylation using acyl chlorides and anhydrides.
Protocol 1.1: N-Acylation with an Acyl Chloride
This protocol describes the synthesis of N-benzoyl-octahydro-1H-pyrrolo[1,2-a]diazepine, a representative example of acylation with an acyl chloride. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the acyl chloride.
Materials:
-
Octahydro-1H-pyrrolo[1,2-a]diazepine
-
Benzoyl chloride
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve octahydro-1H-pyrrolo[1,2-a]diazepine (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine or DIPEA (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) to yield the pure N-benzoyl-octahydro-1H-pyrrolo[1,2-a]diazepine.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Expected Outcome and Characterization:
The reaction is expected to yield the mono-acylated product. The regioselectivity of the acylation may vary, and in some cases, a mixture of isomers or di-acylated product might be observed depending on the reaction conditions and the stoichiometry of the reagents.
-
¹H NMR: Expect to see characteristic signals for the benzoyl group (aromatic protons) and shifts in the signals of the protons adjacent to the newly formed amide bond.
-
¹³C NMR: Appearance of a new carbonyl signal in the amide region (~170 ppm).
-
MS (ESI): A peak corresponding to the mass of the protonated product [M+H]⁺.
Protocol 1.2: N-Acylation with an Anhydride
This protocol details the synthesis of N-acetyl-octahydro-1H-pyrrolo[1,2-a]diazepine using acetic anhydride. This method is often milder than using acyl chlorides.
Materials:
-
Octahydro-1H-pyrrolo[1,2-a]diazepine
-
Acetic anhydride
-
Pyridine or triethylamine (as catalyst and base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve octahydro-1H-pyrrolo[1,2-a]diazepine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask.
-
Reagent Addition: Add pyridine (1.5 eq.) followed by the dropwise addition of acetic anhydride (1.2 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution to remove unreacted acetic anhydride and acetic acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Chromatography: Purify the residue by flash column chromatography (silica gel, e.g., ethyl acetate/hexanes or DCM/methanol gradient).
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and MS.
| Reagent | Stoichiometry (eq.) | Reaction Time (h) | Typical Yield (%) |
| Benzoyl chloride | 1.1 | 2-4 | 70-90 |
| Acetic anhydride | 1.2 | 4-8 | 75-95 |
| Table 1: Representative N-acylation reaction parameters. |
Part 2: N-Alkylation Protocols
N-alkylation introduces alkyl or aryl groups to the nitrogen atoms, which can significantly impact the scaffold's basicity, lipophilicity, and steric profile.
Protocol 2.1: N-Alkylation with an Alkyl Halide
This protocol describes the mono-alkylation of octahydro-1H-pyrrolo[1,2-a]diazepine with an alkyl halide in the presence of a base.
Materials:
-
Octahydro-1H-pyrrolo[1,2-a]diazepine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To a solution of octahydro-1H-pyrrolo[1,2-a]diazepine (1.0 eq.) in anhydrous MeCN or DMF, add K2CO3 (2.0 eq.).
-
Alkyl Halide Addition: Add the alkyl halide (1.1 eq.) to the suspension and heat the mixture to 50-80 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until completion (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in EtOAc and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the N-alkylated product by ¹H NMR, ¹³C NMR, and MS.
Protocol 2.2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a versatile method for introducing a wide range of substituents via the formation of an iminium ion intermediate followed by reduction.
Materials:
-
Octahydro-1H-pyrrolo[1,2-a]diazepine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH), anhydrous
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve octahydro-1H-pyrrolo[1,2-a]diazepine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or MeOH. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes, then add the reducing agent (STAB or NaBH3CN, 1.5 eq.) portion-wise.
-
Reaction: Continue stirring at room temperature for 4-16 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extraction: Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and MS.
Caption: General workflow for reductive amination.
Part 3: N-Arylation via Buchwald-Hartwig Amination
For the introduction of aryl substituents, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.
Protocol 3.1: Palladium-Catalyzed N-Arylation
This protocol provides a general procedure for the coupling of an aryl halide with octahydro-1H-pyrrolo[1,2-a]diazepine. The choice of ligand and base is crucial for reaction success and should be optimized for specific substrates.
Materials:
-
Octahydro-1H-pyrrolo[1,2-a]diazepine
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs2CO3))
-
Toluene or Dioxane, anhydrous and degassed
-
Standard Schlenk techniques or glovebox for handling air-sensitive reagents
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq.).
-
Reagent Addition: Add the aryl halide (1.0 eq.) and octahydro-1H-pyrrolo[1,2-a]diazepine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the N-arylated product by ¹H NMR, ¹³C NMR, and MS.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) |
| Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 |
| Table 2: Common conditions for Buchwald-Hartwig amination. |
Conclusion and Future Perspectives
The functionalization of the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold provides a rich chemical space for the development of novel therapeutic agents. The protocols outlined in this guide offer robust and versatile methods for the synthesis of a wide array of derivatives. Researchers are encouraged to adapt and optimize these procedures for their specific applications. The continued exploration of this privileged scaffold, coupled with innovative functionalization strategies, holds great promise for the discovery of new medicines to address unmet medical needs.
Application Notes and Protocols for Targeted Protein Degradation: A Guide for Researchers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical applications of targeted protein degradation (TPD), with a specific inquiry into the role of the scaffold octahydro-1H-pyrrolo[1,2-a]diazepine. While this specific molecule is commercially available as a potential building block for protein degraders, a thorough review of scientific literature and patent databases reveals a lack of established use as a validated E3 ligase ligand in the context of Proteolysis Targeting Chimeras (PROTACs).
Therefore, this guide will provide a foundational understanding of TPD using a well-characterized and widely employed E3 ligase ligand as a representative example, enabling researchers to apply these principles to novel scaffolds. We will focus on the von Hippel-Lindau (VHL) E3 ligase, a cornerstone of PROTAC development.
Part 1: The Paradigm of Targeted Protein Degradation
Traditional pharmacology has centered on the concept of occupancy-driven inhibition, where a drug molecule binds to a protein's active site to block its function. Targeted protein degradation, however, represents a paradigm shift to an event-driven pharmacology. Instead of merely inhibiting a target protein, TPD co-opts the cell's own machinery to eliminate it entirely.[1][2]
The most prominent approach in TPD is the use of PROTACs. These are heterobifunctional molecules composed of three key components:
-
A warhead: This ligand binds to the protein of interest (POI).
-
An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase.
-
A linker: This chemically tethers the warhead and the E3 ligase ligand.[1][2]
The PROTAC molecule acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[3][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5][6]
Diagram 1: The PROTAC-Mediated Protein Degradation Pathway
Caption: A schematic of the PROTAC-induced protein degradation cascade.
Part 2: The VHL E3 Ligase and its Ligands: A Case Study
The VHL E3 ligase is one of the most successfully exploited E3 ligases in PROTAC development.[7][8][9] Its ligands are typically derived from the natural substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[1][7] The core of these ligands is often a hydroxyproline (Hyp) mimetic, which forms key hydrogen bonds within the VHL binding pocket.[6]
A widely used VHL ligand is a derivative of (2S,4R)-1-acetyl-4-hydroxy-N-(4-hydroxyphenethyl)pyrrolidine-2-carboxamide. This scaffold provides a robust anchor to the VHL protein and offers multiple points for linker attachment, which is a critical aspect of PROTAC design.[5][10]
Table 1: Physicochemical Properties of a Representative VHL Ligand
| Property | Value | Reference |
| Molecular Weight | ~450 g/mol | [11] |
| Binding Affinity (Kd) to VHL | Nanomolar range | [8] |
| Key Binding Interactions | Hydrogen bonds with Tyr98, Ser111, His115 | [7] |
| Common Linker Attachment Points | Phenolic hydroxyl group, secondary amide | [5][10] |
Part 3: Experimental Protocols for PROTAC Validation
The development of a novel PROTAC requires rigorous experimental validation to confirm its mechanism of action and efficacy. The following protocols provide a comprehensive workflow for the characterization of a VHL-based PROTAC.
Protocol 1: Synthesis of a VHL-Based PROTAC
The synthesis of a PROTAC involves the conjugation of a POI ligand, a linker, and an E3 ligase ligand. Amide coupling is a common method for this conjugation.
Diagram 2: General PROTAC Synthesis Workflow
Caption: A simplified workflow for the synthesis of a PROTAC molecule.
Step-by-Step Methodology:
-
Activate the Carboxylic Acid: Dissolve the component with a carboxylic acid (either the POI ligand, linker, or VHL ligand) in an anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU, HBTU) and an amine base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.
-
Amine Coupling: Add the component containing the free amine to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Once the reaction is complete, purify the product using flash chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC molecule by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line expressing the POI
-
VHL-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing)
-
Antibody against VHL for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies against the POI and VHL for Western blotting
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132 for 2 hours) to prevent degradation of the POI. Treat with the PROTAC at various concentrations for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-VHL antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and VHL. An increased signal for the POI in the VHL immunoprecipitate from PROTAC-treated cells confirms ternary complex formation.[12]
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence that the PROTAC facilitates the ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compound
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration. Include a vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of the active PROTAC.[13]
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the definitive assay to measure the efficacy of a PROTAC in a cellular context.
Materials:
-
Cell line expressing the POI
-
VHL-based PROTAC
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a membrane.
-
Immunodetection: Probe the membrane with primary antibodies against the POI and a loading control, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining POI against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[5][6][11]
Table 2: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Assay |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Cellular Degradation Assay (Western Blot, HiBiT) |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | Cellular Degradation Assay (Western Blot, HiBiT) |
| Ternary Complex Formation | Confirmation of the PROTAC-induced interaction between the POI and E3 ligase. | Co-IP, SPR, BLI, ITC, NanoBRET[8][14][15][16] |
| Ubiquitination | Direct evidence of PROTAC-mediated ubiquitination of the POI. | In Vitro Ubiquitination Assay |
Part 4: Advanced Cellular Assays for PROTAC Characterization
Beyond traditional Western blotting, several advanced techniques offer more dynamic and higher-throughput analysis of PROTAC activity in live cells.
-
NanoBRET™ and HiBiT® Assays: These bioluminescence-based assays allow for real-time monitoring of ternary complex formation, ubiquitination, and protein degradation in live cells with high sensitivity.[8][17][18][19]
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These biophysical techniques provide quantitative data on the binding affinities and kinetics of binary and ternary complex formation.[14][20]
-
Isothermal Titration Calorimetry (ITC): This technique measures the thermodynamic parameters of binding events, offering insights into the driving forces of ternary complex formation.[14][21]
Conclusion
The field of targeted protein degradation offers exciting new avenues for therapeutic intervention. While the specific scaffold octahydro-1H-pyrrolo[1,2-a]diazepine is not yet established as a workhorse in PROTAC design, the principles and protocols outlined in this guide using the well-validated VHL E3 ligase system provide a robust framework for the design, synthesis, and evaluation of novel PROTACs. As the toolbox of E3 ligase ligands continues to expand, these fundamental methodologies will be indispensable for the development of the next generation of protein degraders.
References
- 1. EP2188297B1 - Pyrrolo [2,1-c][1, 4] benzodiazepine-glycoside prodrugs useful as a selective anti tumor agent - Google Patents [patents.google.com]
- 2. tazaspersonalizadas.cl [tazaspersonalizadas.cl]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. CA1082182A - Pyrrolo-dibenzo-oxazepines, thiazepines and azepines - Google Patents [patents.google.com]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - ProQuest [proquest.com]
- 14. benchchem.com [benchchem.com]
- 15. US11583538B2 - Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors - Google Patents [patents.google.com]
- 16. Octahydro-1H-pyrrolo[1,2-d][1,4]diazepine, CasNo.87614-65-1 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US8026240B2 - Octahydro-pyrrolo[3,4-b]pyrrole N-oxides - Google Patents [patents.google.com]
- 20. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 97% | CAS: 109324-83-6 | AChemBlock [achemblock.com]
- 21. US7728031B2 - Octahydro-pyrrolo[3,4-b]pyrrole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of E3 Ligase Ligands for Targeted Protein Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The inquiry regarding "octahydro-1H-pyrrolo[1,2-a]diazepine" as a scaffold for E3 ligase ligand synthesis is forward-thinking. However, a comprehensive review of current scientific literature does not yield established protocols for its use in this specific context. The field of targeted protein degradation, particularly the development of Proteolysis Targeting Chimeras (PROTACs), heavily relies on well-characterized E3 ligase ligands.
Therefore, this guide will focus on a validated and widely adopted scaffold: the hydroxyproline-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The principles and protocols detailed herein provide a robust foundation for the synthesis and application of E3 ligase ligands and can be adapted for novel scaffolds as they emerge and are validated by the scientific community.
Introduction to Targeted Protein Degradation and the Role of VHL Ligands
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the heart of this technology, composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design due to its well-defined interaction with its endogenous substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α).[1][2] Small molecule VHL ligands mimic the key binding interactions of HIF-1α, enabling the recruitment of the VHL E3 ligase complex to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4]
Synthesis of a Representative VHL Ligand: A Hydroxyproline-Based Scaffold
The following protocol outlines the synthesis of a common VHL ligand, based on the well-established VH032 scaffold. This multi-step synthesis requires standard organic chemistry laboratory techniques and equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | ≥98% | Commercially Available | Starting material |
| Isobutyl chloroformate | ≥98% | Commercially Available | |
| N-Methylmorpholine (NMM) | ≥99% | Commercially Available | Anhydrous |
| 3-Amino-N-(tert-butyl)propanamide | ≥97% | Custom synthesis or commercial | |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available | |
| (4-bromo-3-methylphenyl)methanamine | ≥98% | Commercially Available | |
| HATU | ≥98% | Commercially Available | Coupling agent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available |
Synthetic Workflow
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(3-(tert-butylamino)-3-oxopropyl)pyrrolidine-2-carboxamide
-
To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.
-
Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve 3-amino-N-(tert-butyl)propanamide (1.2 eq) in anhydrous THF.
-
Add the solution of the amine to the mixed anhydride solution dropwise at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with EtOAc/Hexanes) to yield the desired amide.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is often used directly in the next step without further purification.
Step 3: Final Amide Coupling to Yield the VHL Ligand
-
Dissolve the TFA salt from Step 2 in anhydrous DMF.
-
Add (4-bromo-3-methylphenyl)methanamine (1.0 eq) and a suitable coupling agent such as HATU (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the TFA salt and facilitate the coupling.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the final VHL ligand by flash column chromatography or preparative HPLC.
Incorporation of the VHL Ligand into a PROTAC
The synthesized VHL ligand will have a reactive handle (in this case, the bromide) that can be used for linker attachment. A common strategy is to use a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, to attach a linker with a terminal alkyne or boronic acid, respectively. The other end of the linker is then coupled to the POI ligand.
Example Protocol: Sonogashira Coupling for Linker Attachment
-
To a solution of the VHL ligand (1.0 eq) and the alkyne-functionalized linker (1.1 eq) in a suitable solvent mixture (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) salt (e.g., CuI, 0.1 eq).
-
Add a base, such as triethylamine (TEA) or DIPEA (2.0-3.0 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purify the VHL-linker conjugate by column chromatography.
-
The terminal functional group on the linker (e.g., a carboxylic acid or an amine) can then be coupled to the POI ligand using standard peptide coupling or amidation conditions.
Characterization and Validation
4.1. Analytical Characterization
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of intermediates and the final product. |
| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the synthesized compounds. |
| HRMS | To determine the exact mass and confirm the elemental composition. |
| HPLC | To determine the purity of the final PROTAC. |
4.2. Biological Validation
| Assay | Purpose |
| Fluorescence Polarization (FP) or Isothermal Titration Calorimetry (ITC) | To determine the binding affinity of the PROTAC to the VHL E3 ligase and the POI independently.[5] |
| Surface Plasmon Resonance (SPR) | To measure the kinetics of binary (PROTAC-VHL or PROTAC-POI) and ternary (POI-PROTAC-VHL) complex formation. |
| Western Blotting | To quantify the degradation of the POI in cells treated with the PROTAC. |
| Cell Viability Assays (e.g., MTS, CellTiter-Glo) | To assess the cytotoxicity of the PROTAC. |
Conclusion
The synthesis of potent and specific E3 ligase ligands is a critical step in the development of effective PROTACs. The protocols outlined in this guide for a VHL ligand provide a reliable and adaptable framework for researchers in the field of targeted protein degradation. While novel scaffolds are continuously being explored, the fundamental principles of organic synthesis, purification, and biological validation remain paramount to the successful design and execution of these powerful therapeutic modalities.
References
- 1. Synthesis of new aromatic pyrrolo[2,1-c] [1,4]benzodiazepines and pyrrolo[1,2-a]thieno[3,2-e] [1,4]diazepines as anti-tumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in novel pyrrolo[2,1-c][1,4]benzodiazepine conjugates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of octahydro-1H-pyrrolo[1,2-a]diazepine
Introduction
The octahydro-1H-pyrrolo[1,2-a]diazepine core is a saturated bicyclic amine that serves as a foundational scaffold in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of biological activities. The precise structural elucidation and purity assessment of this core and its analogues are critical for establishing structure-activity relationships (SAR), ensuring reproducibility of biological data, and meeting regulatory standards.
This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the unambiguous characterization of octahydro-1H-pyrrolo[1,2-a]diazepine. The methodologies described herein are designed to be adaptable for various substituted derivatives and are grounded in fundamental principles of analytical chemistry.
A Note on Isomerism: The nomenclature "octahydro-1H-pyrrolo[1,2-a]diazepine" can describe several isomers depending on the arrangement of the diazepine ring. A common isomer is octahydro-1H-pyrrolo[1,2-a][1][2]diazepine. Where specific data is available for a particular isomer, it will be noted. The principles and protocols outlined are generally applicable to the broader family of these compounds.
Physicochemical Properties
A summary of the basic physicochemical properties for the common isomer, octahydro-1H-pyrrolo[1,2-a][1][2]diazepine, is provided below. These values are crucial for selecting appropriate analytical conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [3][4] |
| Molecular Weight | 140.23 g/mol | [5] |
| Monoisotopic Mass | 140.13135 Da | [4] |
| Boiling Point | 93-95 °C at 15 Torr | [6] |
| Predicted XlogP | 0.5 | [4] |
| CAS Number | 109324-83-6 | [3][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of octahydro-1H-pyrrolo[1,2-a]diazepine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is necessary for complete assignment of all proton and carbon signals and to confirm the connectivity of the bicyclic system.
Rationale for Experimental Choices
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, splitting patterns (J-coupling), and integration (proton count). For this saturated system, the spectrum is expected to be complex in the aliphatic region (typically 1-4 ppm).
-
¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment. The chemical shifts are indicative of the type of carbon (e.g., CH, CH₂, CH₃).
-
2D COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, which is essential for tracing the proton connectivity within the pyrrolidine and diazepine rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and confirming the connectivity across the ring fusion and between different parts of the molecule.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Protocol: NMR Characterization
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified octahydro-1H-pyrrolo[1,2-a]diazepine sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, Methanol-d₄) in a clean NMR tube. The choice of solvent depends on the sample's solubility.
-
Ensure the solution is homogeneous. If necessary, briefly vortex the sample.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Use standard acquisition parameters.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum to establish proton-proton correlations.
-
Acquire a 2D HSQC spectrum to correlate proton and carbon signals.
-
Acquire a 2D HMBC spectrum to identify long-range correlations. For stereochemical analysis, a NOESY or ROESY experiment may also be required.
-
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analyze the ¹H spectrum to identify key signals and their multiplicities.
-
Use the COSY spectrum to trace spin systems within the two rings.
-
Use the HSQC spectrum to assign the chemical shifts of protonated carbons.
-
Use the HMBC spectrum to confirm the connectivity between different spin systems and to assign quaternary carbons.
-
Integrate all data to propose a complete and unambiguous assignment of the structure. For substituted pyrrolo[3,2-e][1][2]diazepine derivatives, characteristic signals have been reported which can serve as a reference.[8]
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of octahydro-1H-pyrrolo[1,2-a]diazepine. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing further structural confirmation.
Rationale for Experimental Choices
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules containing basic nitrogen atoms, like the target compound. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight determination.
-
Electron Ionization (EI): A high-energy ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint that can be used for structural elucidation and library matching. This is typically coupled with Gas Chromatography (GC-MS).
-
High-Resolution Mass Spectrometry (HRMS): Provides a mass measurement with high accuracy (typically < 5 ppm error), allowing for the confident determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating a precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pathway provides valuable structural information. The major fragmentations for related 1,5-benzodiazepines are known to occur in the seven-membered ring.[9]
Predicted Mass Spectral Data for C₈H₁₆N₂
The following table summarizes predicted m/z values for various adducts of octahydro-1H-pyrrolo[1,2-a][1][2]diazepine.
| Adduct | Predicted m/z |
| [M+H]⁺ | 141.13863 |
| [M+Na]⁺ | 163.12057 |
| [M+K]⁺ | 179.09451 |
| [M-H]⁻ | 139.12407 |
| Data sourced from PubChem CID 13667320.[4] |
Protocol: LC-MS (ESI-HRMS) Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation and Conditions:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.
-
Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Extract the ion chromatogram for the predicted [M+H]⁺ ion (m/z 141.1386).
-
From the mass spectrum of the corresponding peak, determine the accurate mass.
-
Use the instrument's software to calculate the elemental formula and compare it to the theoretical formula (C₈H₁₇N₂ for the [M+H]⁺ ion). The mass error should be below 5 ppm.
-
Chromatographic Techniques
Chromatography is essential for assessing the purity of octahydro-1H-pyrrolo[1,2-a]diazepine and for separating it from starting materials, byproducts, and degradants. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.
Rationale for Experimental Choices
-
HPLC with UV/MS Detection: HPLC is a versatile technique for non-volatile and thermally labile compounds.[10] Given the lack of a strong chromophore in the parent compound, UV detection might be challenging unless a derivative is made. A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used, but coupling to a mass spectrometer (LC-MS) is the most specific and sensitive method.
-
GC-MS: Due to its volatility (B.P. 93-95 °C at 15 Torr), the compound is amenable to GC analysis. GC often provides higher resolution and faster analysis times than HPLC. The primary challenge with amines in GC is their tendency to cause peak tailing due to interaction with active sites on the column and inlet.[11] This can be mitigated by using a base-deactivated column and liner, or by derivatization.
Protocol: Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a solution of the sample at approximately 100 µg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A low-polarity, base-deactivated column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless inlet at 250 °C. Use a base-deactivated liner.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan from m/z 35-350.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the purity by the area percent method.
-
Identify the main peak by its retention time and mass spectrum. Compare the mass spectrum to a reference if available or analyze the fragmentation pattern to confirm the structure.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule, including its stereochemistry. This is the gold standard for structural confirmation but requires a high-quality single crystal.
Rationale and General Approach
The process involves growing a single crystal of the compound, which can be challenging. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. This is typically achieved by slowly changing the solvent composition or temperature to gradually decrease the compound's solubility.
Workflow for Crystal Growth and Analysis
Caption: General workflow for single-crystal X-ray analysis.
Protocol: Crystal Growth by Slow Evaporation
-
Purity: Ensure the sample is of the highest possible purity (>98%), as impurities can inhibit crystal growth.
-
Solvent Selection: Find a solvent in which the compound is moderately soluble. If the compound is too soluble, crystals may not form; if it is poorly soluble, it will be difficult to dissolve enough material.
-
Preparation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent.
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[1]
-
-
Crystallization:
-
Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
-
Monitoring:
References
- 1. How To [chem.rochester.edu]
- 2. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 3. Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine 97% | CAS: 109324-83-6 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 109324-83-6 [m.chemicalbook.com]
- 7. This compound | 109324-83-6 [chemicalbook.com]
- 8. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
"octahydro-1H-pyrrolo[1,2-a]diazepine" conjugation to target binders
An Application Guide to the Bioconjugation of Functionalized octahydro-1H-pyrrolo[1,2-a]diazepine Scaffolds to Target Binders
Abstract
The covalent attachment of molecular entities to specific biological targets is a cornerstone of modern therapeutic and diagnostic development. This guide provides a comprehensive overview and detailed protocols for the conjugation of functionalized octahydro-1H-pyrrolo[1,2-a]diazepine derivatives to various target binders, including antibodies, proteins, and oligonucleotides. The octahydro-1H-pyrrolo[1,2-a]diazepine core, a recognized building block in protein degraders, serves as a representative scaffold. We delve into the essential chemistry for activating this otherwise inert scaffold, explore state-of-the-art conjugation strategies such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and provide step-by-step protocols for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage bioconjugation for creating targeted molecular agents.
Introduction: The Imperative of Targeted Bioconjugation
The principle of targeted therapy—delivering a potent molecule directly to its site of action—has revolutionized medicine. By linking a targeting moiety (the "binder") to a functional molecule (the "payload"), researchers can enhance efficacy while minimizing off-target toxicity. This is the central concept behind antibody-drug conjugates (ADCs), which combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug.[1][2]
The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a saturated heterocyclic system. While the core structure itself is not amenable to direct bioconjugation, its derivatives are valuable components in creating larger, functionally complex molecules such as Proteolysis-Targeting Chimeras (PROTACs). For the purposes of this guide, we will consider it a representative payload or molecular fragment that must first be functionalized with a reactive handle before it can be attached to a target binder.
This guide will explain the causality behind choosing specific chemical strategies and provide robust, self-validating protocols to empower researchers to create and analyze these complex bioconjugates with confidence.
Section 1: Foundational Principles of Bioconjugation Chemistry
Successful conjugation hinges on the strategic selection of reactive chemistries that are efficient, selective, and stable under physiological conditions. The choice of reaction is dictated by the available functional groups on both the target binder and the functionalized payload.
-
Amine-Reactive Chemistry : The side chains of lysine residues and the N-terminus of proteins and antibodies offer abundant primary amines. N-hydroxysuccinimide (NHS) esters are highly efficient reagents that react with these amines at a slightly basic pH (7.5-8.5) to form stable amide bonds.[3][4][5] This is a workhorse method in bioconjugation, though it can result in a heterogeneous product as multiple lysine residues may be modified.[6]
-
Thiol-Reactive Chemistry : Cysteine residues, with their nucleophilic thiol (-SH) groups, provide a more specific site for conjugation. Maleimide chemistry is commonly used, where the maleimide group reacts with a thiol to form a stable thioether bond.[7]
-
Bioorthogonal "Click" Chemistry : These reactions proceed with high efficiency in complex biological environments without interfering with native biochemical processes.[8] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a premier example. It involves the reaction between a strained cyclooctyne (like DBCO, dibenzocyclooctyne) and an azide to form a stable triazole linkage.[9][10][] Crucially, SPAAC does not require a cytotoxic copper catalyst, making it ideal for conjugations involving sensitive proteins and live cells.[10]
The connection between the binder and the payload is established via a linker . Linkers are not merely spacers; they are critical components that influence the stability, solubility, and release mechanism of the payload.[12][13][14] They can be classified as non-cleavable, which release the payload only after the degradation of the binder, or cleavable, which are designed to release the payload in response to specific triggers in the target environment, such as low pH or the presence of certain enzymes.[15][16]
Section 2: Activating the Scaffold: Functionalization Strategies
The octahydro-1H-pyrrolo[1,2-a]diazepine core must be derivatized with a reactive handle to participate in conjugation reactions. This typically involves a multi-step synthesis to attach a linker terminating in a group like an NHS ester or a DBCO moiety. The secondary amines on the diazepine ring are logical points for initial modification.
Caption: Functionalization of the core scaffold for bioconjugation.
Section 3: Application Notes and Experimental Protocols
These protocols are designed to be self-validating by including critical characterization steps. Researchers should optimize molar ratios and reaction times for their specific binder-payload combination.
Protocol 3.1: Conjugation to an Antibody via SPAAC
This protocol describes the creation of a conjugate analogous to an ADC using the highly selective SPAAC chemistry. The workflow involves first introducing an azide handle onto the antibody, followed by conjugation with a DBCO-functionalized pyrrolo[1,2-a]diazepine derivative.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. interchim.fr [interchim.fr]
- 5. biotium.com [biotium.com]
- 6. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 7. bachem.com [bachem.com]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 14. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 15. njbio.com [njbio.com]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Application Notes and Protocols for the Scale-Up Synthesis of Octahydro-1H-pyrrolo[1,2-a]diazepine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Octahydro-1H-pyrrolo[1,2-a]diazepine Scaffold
The octahydro-1H-pyrrolo[1,2-a]diazepine core is a saturated bicyclic diamine that represents a "privileged substructure" in modern medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial orientation of substituents, making it an invaluable scaffold for engaging with complex biological targets. Derivatives of this core are actively investigated in drug discovery programs targeting a range of therapeutic areas, including but not limited to neurodegenerative diseases, oncology, and infectious agents.
The transition from milligram-scale discovery synthesis to kilogram-scale production for preclinical and clinical studies presents significant challenges. This guide provides a comprehensive, field-proven framework for the robust and scalable synthesis of the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold, focusing on a strategy rooted in the intramolecular reductive amination of a proline-derived precursor. We will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.
Strategic Overview: A Proline-Based Approach to Scalable Synthesis
The most robust and scalable pathway to the target scaffold commences with the readily available and chiral amino acid, L-proline. This strategy hinges on a key intramolecular reductive amination step, which is known for its reliability and scalability.[1][2] The overall synthetic workflow is designed to minimize complex purifications and utilize commercially available, cost-effective reagents.
The logical flow of the synthesis is as follows:
-
Starting Material Preparation: Protection of L-proline and its conversion to a suitable ester.
-
Side Chain Elongation: Introduction of a three-carbon chain with a masked amino group onto the proline nitrogen.
-
Functional Group Interconversion: Unmasking of the terminal amine and conversion of the proline ester to an aldehyde.
-
Key Cyclization Step: Intramolecular reductive amination to form the desired bicyclic diazepine ring.
-
Final Deprotection and Purification: Removal of any protecting groups and isolation of the final product.
Caption: High-level workflow for the synthesis of the target scaffold.
PART 1: Synthesis of the Linear Amino Ester Precursor
This part focuses on the construction of the key linear precursor, methyl (S)-1-(3-aminopropyl)pyrrolidine-2-carboxylate. The choice of a methyl ester and a Boc protecting group is strategic for scalability, offering good reactivity and straightforward removal, respectively.
Protocol 1: Preparation of (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Rationale: The initial protection of the proline nitrogen with a Boc group and esterification of the carboxylic acid are crucial first steps. Using Boc anhydride for protection and thionyl chloride in methanol for esterification are cost-effective and high-yielding methods suitable for large-scale production.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| L-Proline | 115.13 | 1.0 kg | 8.68 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.98 kg | 9.07 |
| Triethylamine (TEA) | 101.19 | 1.2 L | 8.68 |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| Methanol (MeOH) | 32.04 | 8 L | - |
| Thionyl chloride (SOCl₂) | 118.97 | 0.7 L | 9.55 |
Procedure:
-
Boc Protection:
-
To a 20 L reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, add L-proline (1.0 kg, 8.68 mol) and dichloromethane (10 L).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add triethylamine (1.2 L, 8.68 mol) over 30 minutes, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve (Boc)₂O (1.98 kg, 9.07 mol) in DCM (2 L).
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 2 hours, keeping the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the organic phase with 1 M HCl (2 x 5 L), water (5 L), and brine (5 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline as a viscous oil.
-
-
Esterification:
-
To a 20 L reactor, add methanol (8 L) and cool to 0-5 °C.
-
Slowly add thionyl chloride (0.7 L, 9.55 mol) dropwise, maintaining the temperature below 15 °C.
-
Add the crude N-Boc-L-proline from the previous step to the methanolic HCl solution.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dissolve the residue in ethyl acetate (10 L) and wash with saturated sodium bicarbonate solution (3 x 5 L) until the aqueous layer is basic (pH > 8).
-
Wash with water (5 L) and brine (5 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound as a pale yellow oil.
-
Protocol 2: N-Alkylation and Nitrile Reduction
Rationale: The introduction of the three-carbon sidechain is achieved by N-alkylation with 3-bromopropanenitrile. This is followed by the reduction of the nitrile to a primary amine. Catalytic hydrogenation with Raney Nickel is a well-established and scalable method for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | 229.28 | (from previous step) | ~8.68 |
| 3-Bromopropanenitrile | 133.98 | 1.28 kg | 9.55 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.8 kg | 13.0 |
| Acetonitrile (ACN) | 41.05 | 10 L | - |
| Raney Nickel (50% slurry in water) | - | ~200 g | - |
| Methanol (MeOH) | 32.04 | 10 L | - |
| Ammonia (7 N in MeOH) | - | 2 L | - |
| Hydrogen (H₂) gas | 2.02 | As required | - |
Procedure:
-
N-Alkylation:
-
Charge the crude ester from Protocol 1, potassium carbonate (1.8 kg, 13.0 mol), and acetonitrile (10 L) into a 20 L reactor.
-
Add 3-bromopropanenitrile (1.28 kg, 9.55 mol) and heat the mixture to 60-65 °C for 12-18 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (10 L) and wash with water (2 x 5 L) and brine (5 L).
-
Dry over sodium sulfate, filter, and concentrate to give the crude N-alkylated product.
-
-
Nitrile Reduction:
-
Safety Note: Hydrogenation with Raney Nickel is highly exothermic and hydrogen gas is flammable. This should be performed in a dedicated hydrogenation reactor by trained personnel.
-
In a suitable hydrogenation reactor, dissolve the crude nitrile in methanol (10 L) and 7 N ammonia in methanol (2 L). The ammonia is crucial to prevent the formation of secondary amine byproducts.
-
Carefully add the Raney Nickel slurry (~200 g, washed with methanol).
-
Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture at 40-50 °C. The reaction is exothermic; maintain the temperature with cooling.
-
Monitor hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
Depressurize the reactor and purge with nitrogen.
-
Carefully filter the catalyst through a pad of Celite®. Caution: The Raney Nickel filter cake is pyrophoric and should be kept wet with water at all times and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to yield the crude linear amino ester precursor.
-
PART 2: Cyclization and Product Isolation
This section describes the pivotal steps of forming the seven-membered diazepine ring via intramolecular reductive amination and the subsequent purification of the final product.
Protocol 3: Intramolecular Reductive Amination and Deprotection
Rationale: This two-step, one-pot sequence is the core of the strategy. First, the ester is selectively reduced to the aldehyde using DIBAL-H at low temperature. The resulting crude amino aldehyde then undergoes spontaneous iminium ion formation and subsequent reduction in the presence of a mild reducing agent like sodium triacetoxyborohydride to form the bicyclic ring system.[1][2]
Caption: Key steps in the one-pot cyclization and deprotection sequence.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Crude Linear Amino Ester | ~286.38 (for Boc-protected) | (from previous step) | ~8.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 20 L | - |
| DIBAL-H (1.0 M in hexanes) | 142.14 | 9.6 L | 9.6 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 2.54 kg | 12.0 |
| Acetic Acid | 60.05 | 0.6 L | 10.5 |
| 4 M HCl in Dioxane | - | 10 L | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | 15 L | - |
Procedure:
-
Ester Reduction to Aldehyde:
-
Charge the crude amino ester into a 50 L reactor and dissolve in anhydrous DCM (20 L).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (9.6 L of 1.0 M solution, 9.6 mol) over 3 hours, maintaining the temperature below -70 °C.
-
Stir at -78 °C for an additional 1-2 hours. Monitor by TLC (quenching an aliquot with MeOH).
-
Carefully quench the reaction by the slow addition of methanol (1 L) at -78 °C, followed by a saturated solution of Rochelle's salt (10 L).
-
Allow the mixture to warm to room temperature and stir vigorously until the organic and aqueous layers are clear.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L).
-
Combine the organic layers. This solution containing the crude amino aldehyde is used directly in the next step.
-
-
Intramolecular Reductive Amination:
-
To the combined DCM solution of the crude aldehyde, add acetic acid (0.6 L, 10.5 mol).
-
Stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (2.54 kg, 12.0 mol) portion-wise over 1 hour. The reaction is mildly exothermic.
-
Stir at room temperature for 8-12 hours until the reaction is complete (monitored by LC-MS).
-
Slowly add saturated sodium bicarbonate solution (10 L) to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), dry over sodium sulfate, filter, and concentrate to give the crude Boc-protected product.
-
-
Boc Deprotection:
-
Dissolve the crude Boc-protected material in MTBE (5 L).
-
Cool to 0-5 °C and add 4 M HCl in dioxane (10 L) slowly.
-
A precipitate will form. Stir the slurry at room temperature for 4-6 hours.
-
Filter the solid product, wash with cold MTBE (3 x 2 L).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight. This yields the dihydrochloride salt of the final product.
-
Protocol 4: Purification by Recrystallization
Rationale: The dihydrochloride salt of the target compound often has good crystallinity, allowing for efficient purification without the need for large-scale chromatography, which can be challenging for polar amines. A mixed solvent system of methanol and MTBE is commonly effective.
Procedure:
-
Transfer the crude dihydrochloride salt to a clean reactor.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add MTBE until the solution becomes cloudy.
-
Add a small amount of methanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for several hours to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold mixture of MeOH/MTBE (1:5), and then with cold MTBE.
-
Dry the purified product under vacuum to a constant weight.
Data Summary and Expected Outcomes
| Step | Transformation | Key Reagents | Typical Scale (Starting L-Proline) | Expected Yield | Purity (by HPLC) |
| 1 | Boc Protection & Esterification | (Boc)₂O, SOCl₂/MeOH | 1.0 kg | 85-95% | >95% |
| 2 | N-Alkylation & Nitrile Reduction | 3-Bromopropanenitrile, H₂/Raney Ni | ~1.8 kg | 70-85% (over 2 steps) | Crude |
| 3 | Cyclization & Deprotection | DIBAL-H, STAB, HCl/Dioxane | ~1.9 kg | 60-75% (over 2 steps) | >90% (as HCl salt) |
| 4 | Recrystallization | MeOH/MTBE | ~1.0 kg | 80-90% | >99% |
Conclusion and Field-Proven Insights
This application guide outlines a robust and scalable synthesis of octahydro-1H-pyrrolo[1,2-a]diazepine, a key scaffold in modern drug discovery. The strategic use of a proline starting material, coupled with a reliable intramolecular reductive amination, provides a practical pathway to multi-kilogram quantities.
Key Insights for Success:
-
Control of Exotherms: The nitrile reduction with Raney Nickel and the DIBAL-H reduction are significantly exothermic. Proper cooling and controlled reagent addition are critical for safety and selectivity at scale.
-
Ammonia in Nitrile Reduction: The use of ammonia in the hydrogenation step is non-negotiable to suppress the formation of dimeric impurities.
-
Anhydrous Conditions: The DIBAL-H reduction and subsequent reductive amination are sensitive to moisture. Ensuring anhydrous conditions is paramount for high yields.
-
Purification Strategy: Avoiding column chromatography at the final stage is a major advantage of this route. Optimization of the recrystallization conditions for the HCl salt is a key process development activity.
By adhering to the principles and protocols outlined herein, researchers and drug development professionals can confidently scale the synthesis of this important heterocyclic building block, accelerating the progression of novel therapeutics from the laboratory to the clinic.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Octahydro-1H-pyrrolo[1,2-a]diazepine Synthesis
Welcome to the technical support center for the synthesis of octahydro-1H-pyrrolo[1,2-a]diazepine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity for this bicyclic scaffold. Drawing from established synthetic protocols and fundamental mechanistic principles, this document provides in-depth, actionable troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of the octahydro-1H-pyrrolo[1,2-a]diazepine core is consistently low (<30%). What are the primary bottlenecks in the typical synthetic routes?
Low overall yield is a frequent issue, often stemming from inefficiencies in one of two key stages: the formation of the linear N-substituted pyrrolidine precursor or the subsequent intramolecular cyclization to form the seven-membered diazepine ring.
A common synthetic approach involves a two-step process:
-
Acylation or Alkylation: Coupling a proline derivative (or a related pyrrolidine) with a side chain containing a terminal amine precursor (e.g., a protected amine or a nitrile).
-
Intramolecular Reductive Amination or Cyclization: Deprotecting the amine and inducing a ring-closing reaction.
The primary bottlenecks are typically:
-
Inefficient Ring Closure: The intramolecular cyclization to form a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. This step is highly sensitive to reaction conditions.
-
Side Reactions: Competing intermolecular reactions (polymerization) can significantly reduce the yield of the desired monomeric product, especially at high concentrations.
-
Incomplete Initial Coupling: Poor conversion in the first step leads to a lower concentration of the necessary precursor for the critical cyclization step.
-
Purification Losses: The polarity of the final product and its precursors can lead to significant material loss during column chromatography or extraction.
A logical workflow to diagnose the issue is essential before attempting broad optimizations.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I'm struggling with the intramolecular cyclization step to form the diazepine ring. The primary observation is either the recovery of the linear amine precursor or the formation of a complex mixture. How can I optimize this critical step?
This is the most common failure point. The formation of the seven-membered ring via intramolecular cyclization requires careful optimization of several parameters. The key is to favor the intramolecular pathway over the intermolecular one.
Causality: The reaction's success depends on achieving a conformation that brings the reactive termini (the pyrrolidine nitrogen and the electrophilic carbon on the side chain) into proximity, overcoming a significant entropic barrier.
Troubleshooting Actions & Rationale:
| Parameter | Standard Condition (Example) | Troubleshooting Action | Scientific Rationale |
| Concentration | 0.1 M in refluxing THF | Employ High-Dilution Conditions (0.005 - 0.01 M). | Reduces the probability of intermolecular reactions (dimerization, polymerization), thereby favoring the desired intramolecular cyclization. This is a cornerstone principle for forming medium-sized rings. |
| Solvent | Aprotic (THF, Dichloromethane) | Screen a range of polar aprotic solvents (e.g., Acetonitrile, DMF). | The solvent can influence the conformation of the linear precursor. More polar solvents may help stabilize the transition state of the cyclization. Some syntheses of related diazepines have found success using DMF with a base like K₂CO₃[1]. |
| Temperature | Room Temperature to 50 °C | Systematically increase the temperature (e.g., 50 °C, 80 °C, 110 °C). | The cyclization has a significant activation energy. Increased thermal energy can help the molecule adopt the necessary conformation for ring closure. Microwave irradiation can also be effective for rapidly screening temperatures and accelerating the reaction[2]. |
| Catalyst/Base | Triethylamine (Et₃N) | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DBU). | The choice of base is critical. A stronger, non-nucleophilic base like DBU may facilitate deprotonation more effectively. A heterogeneous base like Cs₂CO₃ can provide a surface for the reaction to occur, sometimes favoring cyclization. |
| Dehydrating Agent | None | Add molecular sieves (3Å or 4Å). | Traces of water can hydrolyze intermediates or interfere with catalysts. Ensuring strictly anhydrous conditions is crucial, especially for reactions involving sensitive reagents.[3] |
Experimental Protocol: Screening for Optimal Cyclization Conditions
-
Setup: Prepare four identical reaction vials, each containing the linear precursor (1.0 eq) and activated 4Å molecular sieves.
-
Solvent/Base Addition:
-
Vial 1: Add anhydrous Acetonitrile to 0.01 M concentration. Add K₂CO₃ (3.0 eq).
-
Vial 2: Add anhydrous Acetonitrile to 0.01 M concentration. Add DBU (1.5 eq).
-
Vial 3: Add anhydrous DMF to 0.01 M concentration. Add K₂CO₃ (3.0 eq).
-
Vial 4: Add anhydrous DMF to 0.01 M concentration. Add DBU (1.5 eq).
-
-
Reaction: Stir all vials at 80 °C.
-
Monitoring: After 4, 12, and 24 hours, take a small aliquot from each reaction, quench with water, extract with dichloromethane, and analyze by LC-MS to determine the ratio of starting material to product.
-
Analysis: Identify the condition that provides the highest conversion to the desired octahydro-1H-pyrrolo[1,2-a]diazepine.
Q3: My issue is poor conversion during the initial reductive amination step to form the linear precursor. What factors influence the efficiency of this reaction?
Poor conversion in reductive amination, especially with sterically hindered or electronically deactivated amines/carbonyls, is a common problem.[3] The reaction proceeds via the formation of an iminium or enamine intermediate, which is then reduced. The bottleneck is often the initial condensation to form this intermediate.
Troubleshooting Actions & Rationale:
-
pH Control: The formation of the iminium ion is pH-dependent. The optimal pH is typically between 4 and 6.
-
Action: Use a mild acid catalyst like acetic acid. If yields are still low, consider using a buffer system (e.g., AcOH/NaOAc) to maintain the optimal pH throughout the reaction.[3]
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the carbonyl starting material.
-
Standard Choices: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not require pH monitoring as rigorously as sodium cyanoborohydride (NaBH₃CN).
-
Action: If using NaBH₃CN, ensure the pH is maintained in the acidic range to prevent reduction of the carbonyl starting material. If using STAB and still seeing low conversion, ensure the reagent is fresh and anhydrous.
-
-
Water Removal: The initial condensation of the amine and carbonyl releases water. This is a reversible reaction.
-
Action: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. This drives the equilibrium towards the formation of the iminium ion, increasing the substrate for the reduction step.[4]
-
-
Temperature and Reaction Time:
-
Action: While many reductive aminations proceed at room temperature, sluggish reactions can be gently heated (40-55 °C) to increase the rate of iminium ion formation.[3] Monitor the reaction over 24 hours to ensure it has reached completion.
-
Caption: Key optimization points in a reductive amination workflow.
Q4: I am observing a significant side product with a mass corresponding to a dimer of my linear precursor. How can this be avoided?
The formation of dimers or polymers is a classic sign that an intermolecular reaction is outcompeting the desired intramolecular cyclization. This is the primary challenge addressed by the high-dilution principle mentioned in Q2.
Mechanism of Dimer Formation: Instead of the amine on one end of the molecule reacting with the electrophile on its other end, it reacts with the electrophile of a second molecule. This forms a linear dimer, which can then cyclize to form a 14-membered ring or continue to polymerize.
Mitigation Strategies:
-
High-Dilution Conditions: This is the most effective strategy. By reducing the concentration to the 0.001 M - 0.01 M range, you statistically decrease the chance of two different molecules finding each other in solution.
-
Slow Addition: Use a syringe pump to add the linear precursor slowly over several hours to a refluxing solvent containing the necessary base or catalyst. This technique maintains a constantly low concentration of the reactive species, further favoring the intramolecular pathway.
-
Template-Assisted Synthesis (Advanced): In some challenging cases, a metal cation (like Cs⁺ from Cesium Carbonate) can act as a template, coordinating to multiple heteroatoms in the linear precursor and holding it in a conformation that favors intramolecular cyclization. This is known as the "Thorpe-Ingold effect" or kinetic assistance from a template.
References
Technical Support Center: Optimizing Coupling Reactions with Octahydro-1H-pyrrolo[1,2-a]diazepine
Welcome to the technical support center for optimizing coupling reactions involving the versatile bicyclic amine, octahydro-1H-pyrrolo[1,2-a]diazepine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique scaffold into their synthetic strategies. As a saturated, sterically hindered secondary amine, octahydro-1H-pyrrolo[1,2-a]diazepine presents both opportunities for novel chemical space exploration and specific challenges in achieving high-yielding coupling reactions.
This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively. Our approach is grounded in fundamental mechanistic principles to empower you not just to follow steps, but to make informed decisions in your experimental design.
Part 1: Understanding the Reactivity of Octahydro-1H-pyrrolo[1,2-a]diazepine
The core of octahydro-1H-pyrrolo[1,2-a]diazepine is a seven-membered diazepine ring fused with a five-membered pyrrolidine ring. The secondary amine is at a bridgehead-like position, which imparts significant steric bulk. This has two primary consequences for its role as a nucleophile in coupling reactions:
-
Reduced Nucleophilicity: The steric hindrance around the nitrogen atom can slow down the rate of reaction compared to less hindered secondary amines.
-
Increased Basicity: The electron-donating alkyl groups contribute to its basicity.
These characteristics necessitate careful selection of coupling partners, reagents, and reaction conditions to ensure efficient bond formation.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when using octahydro-1H-pyrrolo[1,2-a]diazepine in two major classes of coupling reactions: Amide Bond Formation and Palladium-Catalyzed C-N Cross-Coupling.
Amide Coupling Reactions
Question 1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low to no yield. What is going wrong?
Answer: Standard coupling conditions involving carbodiimides like EDC, often paired with HOBt, may not be potent enough to overcome the steric hindrance of octahydro-1H-pyrrolo[1,2-a]diazepine. The activated carboxylic acid intermediate (O-acylisourea) may not be reactive enough or may be too short-lived to be effectively trapped by the hindered amine. You are likely observing the hydrolysis of the activated ester or formation of the N-acylurea byproduct.
Recommended Solution: Switch to a more potent class of coupling reagents, such as onium salt-based reagents (uronium or phosphonium salts).[1] These reagents generate highly reactive activated esters that are more effective in coupling with hindered amines.
| Reagent Class | Examples | Key Advantages for Hindered Amines |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times.[1] |
| Phosphonium Salts | PyBOP, PyAOP | Generally associated with lower racemization levels.[1] |
| Carbodiimides with Additives | EDC with HOAt or Oxyma Pure | HOAt and Oxyma Pure are more effective at suppressing racemization and increasing reactivity than HOBt.[1] |
Question 2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
Answer: With highly active coupling reagents, side reactions can become competitive. Common side products include:
-
Racemization of the carboxylic acid: This is a risk, especially with prolonged reaction times or at elevated temperatures.[1]
-
Formation of an inactive anhydride from the carboxylic acid: This can occur if the amine is not nucleophilic enough to react with the activated ester.
Mitigation Strategies:
-
Control Temperature: Start reactions at 0°C and allow them to slowly warm to room temperature.
-
Optimize Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of a strong base, which can promote racemization.[1]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding the amine to reduce the chance of side reactions.[1]
Troubleshooting Workflow for Low-Yield Amide Coupling
Below is a decision tree to guide your optimization process when encountering low yields in amide coupling reactions with octahydro-1H-pyrrolo[1,2-a]diazepine.
Caption: Troubleshooting decision tree for amide coupling.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question 3: My Buchwald-Hartwig reaction with an aryl halide is sluggish and gives a low yield of the desired tertiary amine.
Answer: Sluggish C-N cross-coupling reactions with octahydro-1H-pyrrolo[1,2-a]diazepine are often due to a combination of its steric bulk, which can hinder its coordination to the palladium center, and suboptimal ligand/base/solvent combination.
Key Optimization Parameters:
-
Ligand Selection: The choice of phosphine ligand is critical. For hindered secondary amines, bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the crucial reductive elimination step.[2]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than weaker bases like cesium carbonate for hindered substrates.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dried, as water can deactivate the catalyst and base.
| Ligand Generation | Recommended Ligands for Hindered Amines | Common Bases |
| Gen 3 / Gen 4 | RuPhos, XPhos, BrettPhos | LiOtBu, NaHMDS, K3PO4 |
| Buchwald Palladacycles | AdBrettPhos, tBuXPhos | Cs2CO3, LHMDS |
Question 4: I am observing significant hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in palladium-catalyzed cross-coupling. It often arises from competing β-hydride elimination from the palladium amide intermediate or from protonolysis of the organopalladium intermediate.
Prevention Strategies:
-
Use a Hindered Base: Bases like LiHMDS are less prone to β-hydride elimination pathways compared to alkoxides in some cases.
-
Choose an Appropriate Ligand: Certain ligands are better at promoting the desired C-N bond formation over side reactions. A screening of different biarylphosphine ligands is often necessary.[2]
-
Ensure Anhydrous Conditions: Water can be a proton source, leading to hydrodehalogenation. Rigorously dry all reagents and solvents.
Catalytic Cycle of Buchwald-Hartwig Amination and Potential Pitfalls
The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle and highlights where issues can arise when using a hindered amine like octahydro-1H-pyrrolo[1,2-a]diazepine.
Caption: Buchwald-Hartwig catalytic cycle and potential issues.
Part 3: Experimental Protocols
These protocols provide a robust starting point for your experiments. Optimization may be required based on the specific nature of your substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is designed for coupling a generic carboxylic acid with octahydro-1H-pyrrolo[1,2-a]diazepine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Octahydro-1H-pyrrolo[1,2-a]diazepine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the mixture at 0°C for 15-20 minutes (pre-activation).
-
Add a solution of octahydro-1H-pyrrolo[1,2-a]diazepine (1.2 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig C-N Cross-Coupling
This protocol provides a general starting point for coupling an aryl bromide with octahydro-1H-pyrrolo[1,2-a]diazepine.
Materials:
-
Aryl Bromide (1.0 eq)
-
Octahydro-1H-pyrrolo[1,2-a]diazepine (1.2 eq)
-
Pd2(dba)3 (0.02 eq)
-
RuPhos (0.04 eq)
-
LiHMDS (1.0 M in THF, 1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the aryl bromide (1.0 eq), Pd2(dba)3 (0.02 eq), and RuPhos (0.04 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by octahydro-1H-pyrrolo[1,2-a]diazepine (1.2 eq).
-
Add LiHMDS (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LCMS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., EtOAc, Toluene).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Navigating Solubility Challenges with Octahydro-1H-pyrrolo[1,2-a]diazepine
Welcome to the technical support center for octahydro-1H-pyrrolo[1,2-a]diazepine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to overcome solubility hurdles you may encounter during your experiments.
The bicyclic structure of octahydro-1H-pyrrolo[1,2-a]diazepine, with its two nitrogen atoms, suggests it is a basic compound. This inherent basicity is a critical factor influencing its solubility, particularly in aqueous media. This guide will explore the implications of its structure on solubility and provide a systematic approach to achieving your desired concentrations.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving octahydro-1H-pyrrolo[1,2-a]diazepine in water. What is the likely cause?
A1: The limited aqueous solubility of octahydro-1H-pyrrolo[1,2-a]diazepine at neutral pH is expected due to its organic, bicyclic structure. The presence of two tertiary amine groups, however, means its solubility is highly dependent on pH. In neutral or basic solutions, the molecule is un-ionized and thus less soluble in water. To improve solubility, you need to protonate these nitrogen atoms by lowering the pH.
Q2: What is the first step I should take to improve the aqueous solubility of octahydro-1H-pyrrolo[1,2-a]diazepine?
A2: The most direct approach is pH adjustment. By acidifying the solution, you can convert the basic nitrogen atoms into their more soluble salt forms. This is a common and effective strategy for increasing the solubility of acidic and basic drugs.[1][2]
Q3: Are there alternative solvents I can use if pH adjustment is not suitable for my experiment?
A3: Yes, if your experimental conditions preclude pH modification, you can explore the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of a compound by reducing the polarity of the solvent system.[3] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q4: My compound is intended for a cell-based assay, and high concentrations of organic solvents are toxic. What are my options?
A4: For cell-based assays, it's crucial to minimize solvent toxicity. In this case, you can explore the use of cyclodextrins. These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble guest molecules, like octahydro-1H-pyrrolo[1,2-a]diazepine, forming inclusion complexes that enhance aqueous solubility.[4] Another option is the use of surfactants to form micelles that can solubilize the compound.[5][6]
Q5: I need to prepare a high-concentration stock solution. What is the best approach?
A5: For high-concentration stocks, dissolving octahydro-1H-pyrrolo[1,2-a]diazepine in an appropriate organic solvent is typically the most effective method. The choice of solvent will depend on the desired concentration and the compatibility with your downstream applications. A solubility test in various common organic solvents is recommended.
Troubleshooting Guides
Problem 1: Poor Aqueous Solubility for In Vitro Assays
Symptoms:
-
The compound does not fully dissolve in aqueous buffer at the desired concentration.
-
Precipitation is observed upon addition to the aqueous assay medium.
Root Cause Analysis: The un-ionized form of octahydro-1H-pyrrolo[1,2-a]diazepine at neutral pH has low aqueous solubility.
Solutions:
1. pH-Dependent Solubilization:
-
Principle: Convert the basic compound into a more soluble salt by lowering the pH. The Noyes-Whitney equation explains that a higher saturation solubility (Cs) leads to a faster dissolution rate.[1]
-
Protocol:
-
Prepare a stock solution of octahydro-1H-pyrrolo[1,2-a]diazepine in a small amount of 0.1 N HCl.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Adjust the pH of your final aqueous buffer to a slightly acidic range (e.g., pH 4-6) where the compound remains soluble and your experimental system is stable.
-
Perform a final check to ensure no precipitation occurs upon dilution into the final assay medium.
-
2. Co-Solvent System:
-
Principle: A mixture of water and a miscible organic solvent can have a polarity that is more favorable for dissolving your compound.[3]
-
Protocol:
-
Prepare a high-concentration stock solution of octahydro-1H-pyrrolo[1,2-a]diazepine in a biocompatible organic solvent such as DMSO or ethanol.
-
For your working solution, dilute the stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough to be tolerated by your experimental system (typically <1%).
-
Always add the stock solution to the buffer with vigorous stirring to avoid localized high concentrations and precipitation.
-
Data Presentation: Common Co-Solvents for Consideration
| Co-Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM stock | Widely used, but can have effects on cell-based assays. |
| Ethanol | 10-50 mM stock | Biocompatible at low concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Formulation dependent | Can be used for in vivo studies. |
| Propylene Glycol | Formulation dependent | Another option for in vivo formulations. |
Problem 2: Compound Precipitation During Storage
Symptoms:
-
A previously clear stock solution becomes cloudy or shows visible precipitate after storage.
Root Cause Analysis: The compound may be coming out of solution due to temperature changes or solvent evaporation. For some compounds, conversion to a less soluble polymorphic form can occur over time.[4]
Solutions:
1. Storage Conditions:
-
Protocol:
-
Store stock solutions at a constant temperature. For many organic stock solutions, storage at -20°C or -80°C is recommended to maintain stability.
-
Ensure vials are tightly sealed to prevent solvent evaporation.
-
Before use, allow the stock solution to fully equilibrate to room temperature and vortex gently to re-dissolve any compound that may have precipitated during freezing.
-
2. Amorphous Solid Dispersions:
-
Principle: For long-term storage or for developing solid dosage forms, creating an amorphous solid dispersion can improve stability and dissolution. In an amorphous state, the energy required to break the crystal lattice is overcome, leading to enhanced solubility.[1]
-
Note: This is an advanced technique typically employed in later-stage drug development.
Experimental Workflow Visualization
Below is a decision tree to guide you through the process of addressing solubility issues with octahydro-1H-pyrrolo[1,2-a]diazepine.
Caption: Decision tree for troubleshooting solubility issues.
Advanced Strategies for Formulation Development
For researchers in drug development, overcoming initial solubility challenges is just the first step. The following advanced strategies may be considered for preclinical and clinical development.
-
Salt Formation: A systematic salt screening can identify a salt form of octahydro-1H-pyrrolo[1,2-a]diazepine with optimal solubility, stability, and manufacturability.[7]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[5][7][8] Techniques like micronization and nanosuspension can significantly improve the dissolution rate.[6][7][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[1][4][5]
The selection of an appropriate solubility enhancement strategy will depend on the specific physicochemical properties of octahydro-1H-pyrrolo[1,2-a]diazepine, the desired dosage form, and the intended route of administration.
Caption: Overview of advanced formulation strategies.
This technical guide provides a starting point for addressing the solubility of octahydro-1H-pyrrolo[1,2-a]diazepine. The key is a systematic and logical approach to understanding and overcoming the inherent physicochemical properties of the molecule.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. longdom.org [longdom.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Octahydro-1H-pyrrolo[1,2-a]diazepine Products
Welcome to the technical support center for the purification of octahydro-1H-pyrrolo[1,2-a]diazepine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common purification challenges associated with this class of bicyclic amines.
The unique structural characteristics of octahydro-1H-pyrrolo[1,2-a]diazepine, namely its basicity, polarity, and potential for complex impurity profiles, often necessitate specialized purification strategies. This document provides a structured approach to diagnosing and solving these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of octahydro-1H-pyrrolo[1,2-a]diazepine products.
Q1: My octahydro-1H-pyrrolo[1,2-a]diazepine product streaks badly on silica gel TLC and column chromatography. What is causing this and how can I fix it?
A1: Streaking is a common issue when purifying basic and polar compounds like octahydro-1H-pyrrolo[1,2-a]diazepine on standard silica gel.[1] This is primarily due to strong interactions between the basic amine functionalities and the acidic silanol groups on the silica surface. This can lead to poor separation, low recovery, and broad peaks.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Typically, 0.5-2% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) is effective.[1] This competitively binds to the acidic sites on the silica, minimizing the interaction with your product.
-
Increase Polarity: A solvent system like dichloromethane/methanol/ammonium hydroxide is often a good starting point.[1]
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]
-
Amine-Functionalized Silica: These columns are specifically designed to reduce the interaction with basic compounds, resulting in improved peak shape.
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent alternative.[1]
-
Q2: I'm having difficulty removing residual palladium catalyst from my product after a cross-coupling reaction. What are the best methods?
A2: Palladium catalysts can strongly chelate to amine-containing products, making their removal challenging.[2] Standard filtration is often insufficient for removing homogeneous palladium species.
Recommended Solutions:
-
Metal Scavengers: These are solid-supported materials with a high affinity for palladium.[3][4] Thiol- or amine-based scavengers are particularly effective.[2]
-
Activated Carbon: While a cost-effective option, activated carbon can sometimes lead to product loss due to non-specific adsorption.[2][3] It is crucial to use the minimum amount necessary.
-
Crystallization: Purifying the product via crystallization can leave palladium impurities in the mother liquor.[3]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a separate phase.[3]
Q3: My product is highly soluble in water, making aqueous workups and extractions difficult. What are my options?
A3: The high polarity and basicity of octahydro-1H-pyrrolo[1,2-a]diazepine can lead to high water solubility, especially when protonated.
Strategies to Overcome This:
-
Back-Extraction:
-
Acidify the aqueous layer with an acid like HCl to fully protonate your amine, making it highly water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-basic organic impurities.
-
Basify the aqueous layer with a base like NaOH or K₂CO₃ to deprotonate your amine, making it less water-soluble.
-
Extract your deprotonated product into an organic solvent.
-
-
Salt Formation and Precipitation:
-
Convert the freebase to a salt (e.g., hydrochloride, hydrobromide) by adding the corresponding acid.[5] These salts are often crystalline and can be precipitated from a suitable organic solvent, leaving water-soluble impurities behind.
-
Q4: I suspect my product is unstable during purification. What precautions should I take?
A4: While the saturated octahydro-1H-pyrrolo[1,2-a]diazepine core is generally stable, certain functionalities or reaction byproducts might not be.
Stability Considerations:
-
pH Sensitivity: Avoid strongly acidic or basic conditions if your molecule contains sensitive functional groups.
-
Temperature: Use gentle heating when removing solvents under reduced pressure to prevent degradation.
-
Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen, argon).
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for common purification challenges.
Guide 1: Optimizing Column Chromatography for Basic Amines
This guide provides a systematic approach to developing a robust chromatography method for octahydro-1H-pyrrolo[1,2-a]diazepine products.
Experimental Workflow:
Caption: Decision workflow for optimizing chromatography.
Protocol:
-
Initial TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a mobile phase system of increasing polarity (e.g., start with 95:5 DCM:MeOH).
-
Visualize the spots using a suitable method (e.g., UV light, potassium permanganate stain).
-
-
Mobile Phase Optimization:
-
If streaking is observed, prepare a new eluent with 1% triethylamine (TEA) or ammonium hydroxide.
-
Re-run the TLC to observe the improvement in spot shape.
-
Adjust the polarity of the mobile phase to achieve a retention factor (Rf) of 0.2-0.4 for your product.
-
-
Column Chromatography:
-
Pack a column with silica gel (or your chosen alternative stationary phase).
-
Equilibrate the column with your optimized mobile phase.
-
Load your crude product onto the column.
-
Elute the product and collect fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Guide 2: Effective Removal of Palladium Residues
This guide outlines a protocol for removing residual palladium catalysts using metal scavengers.
| Scavenger Type | Functional Group | Typical Conditions | Advantages | Disadvantages |
| Thiol-based | -SH | Room temp to 50°C, 1-24h | High affinity for Pd(0) and Pd(II) | Can sometimes reduce product |
| Amine-based | -NH₂, -NR₂ | Room temp to 60°C, 1-18h | Good for electron-deficient Pd species | May have lower capacity than thiols |
| Activated Carbon | - | Room temp to 50°C, 1-18h | Cost-effective, widely available[3] | Non-specific, potential product loss[3] |
Protocol for Scavenger Resin:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[3]
-
Scavenger Addition: Add the selected scavenger resin (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[3]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.[3]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[2]
Guide 3: Purification via Salt Crystallization
This guide details the process of purifying octahydro-1H-pyrrolo[1,2-a]diazepine by converting it to its hydrochloride salt and crystallizing it. This is an effective method for removing non-basic impurities.
Workflow Diagram:
Caption: Purification workflow via salt crystallization.
Protocol:
-
Dissolution: Dissolve the crude freebase product in a minimal amount of a suitable organic solvent in which the hydrochloride salt is expected to be poorly soluble (e.g., diethyl ether, ethyl acetate, or a mixture).
-
Acidification: Slowly add a solution of HCl (e.g., 2M in diethyl ether or 4M in dioxane) dropwise while stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.[5] Continue adding the HCl solution until no further precipitation is observed.
-
Stirring: Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
-
(Optional) Neutralization: If the freebase is required, the purified salt can be dissolved in water, basified with a suitable base (e.g., NaOH, K₂CO₃), and extracted with an organic solvent.
References
Technical Support Center: Derivatization of Octahydro-1H-pyrrolo[1,2-a]diazepines
Welcome to the technical support center for the derivatization of the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold. This bicyclic framework is a key privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents and other therapeutic candidates.[1][2] However, its unique conformational and electronic properties can present significant challenges during synthetic modifications.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into overcoming common side reactions and troubleshooting unexpected experimental outcomes. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your synthetic campaigns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.
Question 1: My N-acylation or N-alkylation reaction is resulting in low yield or complete failure. What are the likely causes?
This is one of the most common challenges. The reactivity of the nitrogen atoms in the octahydro-1H-pyrrolo[1,2-a]diazepine core is highly dependent on their chemical environment.
Primary Causes & Solutions:
-
Cause A: Reduced Nucleophilicity of Lactam Nitrogen: If your scaffold contains a lactam (amide within the ring), the nitrogen (typically at the N-1 position) is non-nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl. Standard acylation or alkylation conditions will fail at this position.
-
Solution: To alkylate a lactam nitrogen, you must first deprotonate it with a strong, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF are standard choices. Even with a strong base, the reaction can be sluggish.[3]
-
-
Cause B: Steric Hindrance: The concave, bicyclic structure can sterically shield the target nitrogen atom, particularly when using bulky acylating/alkylating agents or when the scaffold itself has bulky substituents. Reactions that work well with small electrophiles like methyl iodide may fail completely with larger groups.[3]
-
Solution 1: Switch to a less sterically demanding electrophile if your SAR allows.
-
Solution 2: Increase the reaction temperature to overcome the activation energy barrier. Monitor carefully for decomposition.
-
Solution 3: For N-acylations, consider using a smaller, more reactive acylating agent (e.g., an acyl fluoride) or a more potent coupling reagent system (e.g., HATU or COMU) that can facilitate the reaction under milder conditions.
-
-
Cause C: Incompatible Reagents or Conditions: Standard acylations using acyl chlorides or anhydrides can generate acidic byproducts (e.g., HCl) that protonate the starting material, shutting down the reaction.[4]
-
Solution: Always include a non-nucleophilic base (e.g., triethylamine, DIEA) in at least stoichiometric amounts to scavenge any generated acid. For sensitive substrates, consider milder, modern methods such as using acylbenzotriazoles, which proceed under neutral conditions and can be highly efficient.[4]
-
Question 2: I'm observing a significant amount of an unexpected byproduct with the same mass as my desired product. What could be happening?
When derivatizing the α-carbon to the lactam carbonyl, a common but often overlooked side reaction is O-alkylation competing with the desired C-alkylation.
Primary Cause & Solutions:
-
Cause: Ambident Nucleophilicity of the Enolate: Treatment of the lactam with a base generates an enolate intermediate. This enolate is an "ambident" nucleophile, meaning it can react with an electrophile at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation), leading to a vinyl ether byproduct.
-
Solution 1 (Control the Electrophile): The outcome is heavily influenced by the Hard and Soft Acids and Bases (HSAB) principle.
-
Solution 2 (Control the Solvent & Counter-ion):
-
Non-polar, weakly coordinating solvents like THF or diethyl ether generally favor C-alkylation.[5]
-
Polar aprotic solvents like DMF or DMSO can solvate the metal counter-ion, creating a more "naked" and reactive enolate, which often increases the proportion of O-alkylation.[5]
-
Using bases that result in a lithium counter-ion (e.g., LDA, n-BuLi) often promotes C-alkylation due to the strong coordination between lithium and the enolate oxygen.[5]
-
-
| Factor | Favors C-Alkylation (Desired) | Favors O-Alkylation (Side Product) |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-OTs, R₂SO₄) |
| Solvent | Non-polar aprotic (e.g., THF, Et₂O) | Polar aprotic (e.g., DMF, DMSO) |
| Counter-ion | Tightly coordinating (e.g., Li⁺) | Loosely coordinating (e.g., K⁺, Na⁺) |
| Temperature | Lower temperatures | Higher temperatures |
Question 3: My product is a mixture of diastereomers, indicating I've lost stereochemical control at a chiral center. How can I prevent this epimerization?
Maintaining stereochemical integrity is critical for developing pharmacologically active molecules. Epimerization is a common pitfall, especially when performing reactions at or adjacent to a stereocenter.
Primary Cause & Solutions:
-
Cause: Planar Intermediate Formation: Any reaction that involves the deprotonation of a chiral carbon to form a planar, achiral intermediate (like an enolate) will risk scrambling the stereochemistry upon reprotonation or reaction with an electrophile.[6]
-
Solution 1 (Strict Temperature Control): Form the enolate at very low temperatures (e.g., -78 °C) and maintain this temperature throughout the addition of the electrophile. This minimizes the energy available for conformational changes that can lead to racemization.
-
Solution 2 (Use of Bulky Bases): A bulky, non-nucleophilic base like LDA can deprotonate in a more sterically controlled manner, potentially leading to a single, kinetically favored enolate geometry.
-
Solution 3 (Judicious Choice of Quenching Agent): When the reaction is complete, quench it at low temperature with a proton source. A weak acid may be preferable to a strong one to avoid harsh conditions.
-
Solution 4 (Protecting Group Strategy): If epimerization is unavoidable under reaction conditions, consider if the synthetic route can be altered. It may be necessary to install the desired functionality before the chiral center is established or to use a protecting group to prevent the formation of the problematic intermediate.[7]
-
Visualizing the Chemistry
To better understand these processes, the following diagrams illustrate key concepts.
Caption: Key reactive sites for derivatization.
Caption: Troubleshooting workflow for low-yield N-alkylation.
Caption: Competing pathways of C- vs. O-alkylation.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to selectively functionalize one nitrogen if my scaffold has multiple reactive amine sites?
-
A: The most robust strategy is to use orthogonal protecting groups.[7] This involves protecting each nitrogen with a group that can be removed under unique conditions. For example, you can protect one amine as a tert-butyloxycarbonyl (Boc) carbamate (removed with acid, e.g., TFA) and the other as a carboxybenzyl (Cbz) carbamate (removed by catalytic hydrogenolysis). This allows you to deprotect and derivatize each site individually without affecting the other.
-
-
Q: Can the diazepine ring itself undergo rearrangement?
-
A: Yes, under certain conditions. While generally stable, bicyclic systems like this can be prone to rearrangement or ring-expansion reactions, especially when treated with reactive reagents like activated alkynes.[8] If you observe unexpected molecular weights in your mass spectrometry analysis that cannot be explained by common side reactions, consider the possibility of a skeletal rearrangement.
-
Key Experimental Protocol: N-Acylation of a Secondary Amine
This protocol provides a reliable starting point for the acylation of a non-lactam secondary amine within the octahydro-1H-pyrrolo[1,2-a]diazepine core.
Materials:
-
Octahydro-1H-pyrrolo[1,2-a]diazepine substrate (1.0 eq)
-
Acyl chloride or carboxylic acid (1.1 eq)
-
Coupling reagent (if using carboxylic acid, e.g., HATU, 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIEA) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: Dissolve the octahydro-1H-pyrrolo[1,2-a]diazepine substrate (1.0 eq) and the base (DIEA, 2.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition (Acyl Chloride): Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reagent Addition (Carboxylic Acid): If using a carboxylic acid, pre-mix the acid (1.1 eq) and coupling reagent (1.1 eq) in a separate flask with anhydrous DCM for 5-10 minutes (pre-activation), then add this mixture to the solution of the amine and base.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting this Protocol:
-
If reaction stalls: The base may be insufficient. Add another 0.5 eq of DIEA. If stalling persists, the acylating agent may not be reactive enough; consider converting the carboxylic acid to its more reactive acyl chloride.
-
If multiple products form: This may indicate di-acylation if other reactive sites exist. Ensure no more than 1.1 eq of the acylating agent is used. Alternatively, a side reaction with the solvent or base could be occurring; try switching the solvent to THF or the base to 2,6-lutidine.
References
- 1. mdpi.com [mdpi.com]
- 2. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. SYNTHESIS OF PYRROLO[1,2-<i>a</i>][1,6]BENZODIAZONINES FROM PYRROLO[1,2-<i>a</i>][1,4]BENZODIAZEPINES AND ALKYNES CONTAINING ELECTRON-ACCEPTOR SUBSTITUENTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
overcoming steric hindrance in "octahydro-1H-pyrrolo[1,2-a]diazepine" synthesis
Welcome to the technical support center for the synthesis of octahydro-1H-pyrrolo[1,2-a]diazepine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this bicyclic scaffold. The formation of the seven-membered diazepine ring, in particular, can be susceptible to issues of steric hindrance, leading to low yields and undesired side reactions. This guide provides practical, field-proven insights and detailed protocols to help you navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My intramolecular reductive amination to form the diazepine ring is failing or giving very low yields. What are the likely causes and how can I troubleshoot this?
A1: Intramolecular reductive amination is a common and effective method for the synthesis of octahydro-1H-pyrrolo[1,2-a]diazepine. However, its success is highly dependent on several factors, especially when steric hindrance is a concern.
Underlying Causes:
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring or the side chain can disfavor the formation of the necessary iminium ion intermediate and hinder the subsequent reduction.
-
Unfavorable Ring Strain: The formation of a seven-membered ring is entropically less favorable than that of five- or six-membered rings. Transannular strain in the transition state can also be a significant barrier.
-
Intermolecular Side Reactions: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization.
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough to efficiently reduce the sterically hindered iminium ion.
Troubleshooting Strategies:
-
Optimize the Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is milder and more selective for imines over carbonyls, which can reduce side reactions.[1][2][3] It is also effective under mildly acidic conditions which favor iminium ion formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that works well under slightly acidic conditions (pH 4-6).[2][3] However, it is toxic and may require special handling.
-
Catalytic Hydrogenation: Using a palladium, platinum, or nickel catalyst with hydrogen gas can be a very effective method, especially for larger scale reactions.[1]
-
-
Adjust Reaction Conditions:
-
High Dilution: To minimize intermolecular side reactions, perform the reaction under high-dilution conditions (typically <0.01 M).[4][5] This can be achieved by using a large volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for cyclization. However, be mindful that higher temperatures can also promote side reactions. A systematic study of the temperature profile is recommended.
-
pH Control: The formation of the iminium ion is pH-dependent. The optimal pH is typically between 4 and 6. Acetic acid is often used as a catalyst.[3]
-
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can activate the carbonyl group towards nucleophilic attack by the amine, facilitating the formation of the iminium ion intermediate.[2]
Experimental Protocol: Intramolecular Reductive Amination using NaBH(OAc)₃
| Reagent/Parameter | Recommendation |
| Substrate | N-(4-oxobutyl)pyrrolidine-2-carbaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid (AcOH) |
| Concentration | 0.01 M |
| Temperature | Room Temperature to 40 °C |
Step-by-Step Protocol:
-
Dissolve the N-(4-oxobutyl)pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous DCM to a concentration of 0.01 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add glacial acetic acid (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40 °C.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: I am attempting an intramolecular amide cyclization to form the corresponding lactam, but the reaction is not proceeding. What can I do?
A2: The formation of seven-membered lactams can be challenging due to unfavorable thermodynamics and kinetics.
Underlying Causes:
-
Poor Leaving Group: In the case of cyclization of an amino acid or ester, the hydroxyl or alkoxide group is a poor leaving group.
-
High Activation Energy: The entropic cost of forming a seven-membered ring leads to a high activation energy for the cyclization reaction.
-
Steric Hindrance: Substituents near the reacting centers can prevent the molecule from adopting the required conformation for cyclization.
Troubleshooting Strategies:
-
Activate the Carboxylic Acid:
-
Coupling Reagents: Use standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid.
-
Conversion to Acyl Chloride or Mixed Anhydride: Convert the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride (using isobutyl chloroformate).
-
-
Use of High-Boiling Point Solvents and Microwave Irradiation:
-
High temperatures can provide the necessary energy to overcome the activation barrier. Solvents like DMF, DMSO, or toluene are often used.
-
Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[6]
-
-
Alternative Cyclization Strategies:
-
Staudinger Ligation: If you have an azido-ester precursor, a Staudinger ligation using a phosphine reagent can be a mild and efficient way to form the amide bond.
-
Bu₃SnH-mediated Reductive Cyclization: For azido amide precursors, tributyltin hydride can mediate a reductive cyclization to form the lactam under mild conditions.[7]
-
Experimental Protocol: Microwave-Assisted Intramolecular Lactamization
| Reagent/Parameter | Recommendation |
| Substrate | Methyl 4-(pyrrolidin-2-yl)butanoate |
| Solvent | Toluene or Xylene |
| Temperature | 120-150 °C (Microwave) |
| Time | 30-60 minutes |
Step-by-Step Protocol:
-
Place the methyl 4-(pyrrolidin-2-yl)butanoate (1.0 eq) in a microwave-safe reaction vessel.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting lactam by column chromatography or distillation.
Visualization of Key Concepts
Diagram 1: General Synthetic Strategies for Octahydro-1H-pyrrolo[1,2-a]diazepine
Caption: Overview of synthetic pathways.
Diagram 2: Troubleshooting Flowchart for Intramolecular Reductive Amination
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: octahydro-1H-pyrrolo[1,2-a]diazepine Linker Design
A Senior Application Scientist's Guide to a Novel Scaffold
Welcome to the technical support center for the design and optimization of linkers based on the novel octahydro-1H-pyrrolo[1,2-a]diazepine scaffold. As a Senior Application Scientist, I understand that pioneering new chemical matter requires a blend of established principles and predictive problem-solving. This guide is structured to provide both foundational knowledge and proactive troubleshooting strategies for researchers and drug developers working with this unique bicyclic diamine.
Given the novelty of this specific scaffold in mainstream linker applications, this resource extrapolates from well-understood principles of saturated heterocyclic chemistry, bioconjugation, and linker stability to provide a robust framework for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold, providing the essential context needed for initiating a linker development program.
Q1: What are the potential advantages of using a saturated bicyclic diamine scaffold like octahydro-1H-pyrrolo[1,2-a]diazepine as a linker?
A1: Saturated heterocyclic scaffolds are increasingly valuable in medicinal chemistry.[1] Compared to traditional linear or aromatic linkers, a rigid, three-dimensional structure like octahydro-1H-pyrrolo[1,2-a]diazepine offers several potential benefits:
-
Conformational Rigidity: The fused ring system restricts bond rotation, leading to a more defined three-dimensional structure. This can help control the spatial relationship between the targeting moiety (e.g., an antibody) and the payload, potentially improving target engagement and reducing off-target effects.
-
Improved Physicochemical Properties: Saturated heterocycles can improve properties like aqueous solubility and reduce lipophilicity compared to their aromatic counterparts, which is often advantageous for drug pharmacokinetics.[1]
-
Stereochemical Diversity: The scaffold possesses multiple stereocenters, allowing for the generation of stereoisomers. This diversity can be exploited to fine-tune the linker's fit within a protein pocket or its interaction with metabolizing enzymes.
-
Novelty and Patentability: As a less explored scaffold, it offers significant opportunities for generating novel intellectual property.
Q2: What are the primary challenges I should anticipate when working with this linker scaffold?
A2: The primary challenges stem from its unique bicyclic diamine structure:
-
Synthesis: Multistep synthesis routes are often required for bridged bicyclic amines, which can be complex and require careful optimization.[2] Achieving specific stereoisomers can add another layer of difficulty.[3]
-
Regioselective Functionalization: The scaffold contains two nitrogen atoms with different chemical environments (one at the bridgehead, one in the 7-membered ring). Differentiating between these two sites to attach the payload and the targeting moiety will require carefully designed synthetic strategies, likely involving protecting groups.
-
Metabolic Stability: Saturated heterocycles are prone to metabolism, often at the carbon atom adjacent to the heteroatom.[4] The 7-membered diazepine ring, in particular, may be more lipophilic and susceptible to metabolic modification compared to smaller rings.[4]
Q3: How does the octahydro-1H-pyrrolo[1,2-a]diazepine structure compare to well-known pyrrolobenzodiazepines (PBDs) used in ADCs?
A3: It's crucial not to confuse this saturated scaffold with the aromatic, DNA-binding pyrrolobenzodiazepines (PBDs) used as cytotoxic payloads in antibody-drug conjugates (ADCs).[5][6][7][8]
-
Function: PBDs are the "warhead" of the ADC.[5][9] In contrast, octahydro-1H-pyrrolo[1,2-a]diazepine is being considered for the "linker" component, which connects the warhead to the antibody.
-
Structure: PBDs have a characteristic tricyclic system with aromatic components that facilitate DNA minor groove binding.[6] The octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a fully saturated, non-planar bicyclic structure.
-
Mechanism: PBDs kill cancer cells by cross-linking DNA.[9] The octahydro-1H-pyrrolo[1,2-a]diazepine linker's role is to be stable in circulation and potentially release the payload under specific conditions.
Part 2: Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific experimental issues.
Guide 1: Linker Synthesis & Purification
Q: My cyclization reaction to form the bicyclic scaffold is giving low yields. What are the likely causes and how can I improve it?
A: Low yields in the formation of medium-sized rings (like the 7-membered diazepine) are a common synthetic challenge.
Potential Causes & Solutions:
-
Unfavorable Ring Strain: The formation of a 7-membered ring can be entropically and enthalpically disfavored.
-
High Dilution: Run the cyclization reaction at very high dilution (e.g., <0.01 M) to favor the intramolecular reaction over intermolecular polymerization. This is a classic strategy for medium-ring formation.
-
Template-Assisted Synthesis: Consider using a metal template or a Lewis acid that can coordinate to both reactive ends of the precursor, pre-organizing it for cyclization.
-
-
Poor Reactivity of Precursors: The functional groups intended for cyclization may not be sufficiently reactive.
-
Activate Functional Groups: If forming an amide bond, use potent coupling agents like HATU or COMU. If performing a reductive amination, ensure the aldehyde/ketone is sufficiently electrophilic and the amine nucleophilic.
-
-
Incorrect Stereochemistry in Precursor: The stereochemical arrangement of substituents in your linear precursor may hinder the desired cyclization.
-
Computational Modeling: Use molecular modeling to assess the lowest energy conformations of your precursor. This can reveal if the reactive ends are sterically prevented from approaching each other. You may need to redesign the precursor.
-
Protocol: General Approach for Yield Optimization via High Dilution
-
Setup: Use a syringe pump for the slow addition of the linear precursor to a large volume of refluxing solvent.
-
Reagents: Dissolve the linear precursor (1 equivalent) in a suitable solvent (e.g., THF, DCM) to make a 0.1 M stock solution. In a separate, larger flask, add the same solvent to constitute the final reaction concentration (e.g., 0.005 M). If a catalyst or additional reagent is needed, add it to the large flask.
-
Execution: Heat the large flask to reflux. Slowly add the precursor solution from the syringe pump over several hours (e.g., 8-12 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS from the refluxing flask.
-
Workup: Once the reaction is complete, cool to room temperature, concentrate the solvent under reduced pressure, and proceed with standard extraction and purification.
Guide 2: Regioselective Functionalization
Q: I need to functionalize the two nitrogen atoms of the scaffold independently. How do I determine which nitrogen is more reactive and control the regioselectivity?
A: The two nitrogens in the octahydro-1H-pyrrolo[1,2-a]diazepine scaffold have distinct steric and electronic environments. The bridgehead nitrogen is tertiary, while the other nitrogen within the 7-membered ring is secondary. This inherent difference is the key to achieving regioselectivity.
Predicting Reactivity & Strategy:
-
Nucleophilicity: The secondary amine is generally expected to be more nucleophilic and less sterically hindered than the tertiary bridgehead amine. Therefore, reactions with electrophiles (e.g., acyl chlorides, activated esters) will likely occur preferentially at this position.
-
Steric Hindrance: The bridgehead nitrogen is sterically more encumbered. This can be used to your advantage. Bulky electrophiles will strongly favor reaction at the less hindered secondary amine.
-
Protection Strategy: The most robust method for ensuring regioselectivity is to use an orthogonal protecting group strategy.
-
Step 1: Protect the more reactive secondary amine. Use a standard amine protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).
-
Step 2: Functionalize the tertiary amine. The tertiary amine can now be functionalized, for example, through quaternization by reacting it with an alkyl halide linker component.[10]
-
Step 3: Deprotect the secondary amine. Remove the Boc (with acid, e.g., TFA) or Cbz (by hydrogenolysis) group.
-
Step 4: Functionalize the newly revealed secondary amine. Attach the second component of your linker system.
-
Guide 3: Stability and Optimization
Q: My linker-drug conjugate appears to be metabolically unstable in liver microsome assays. Which parts of the scaffold are the most likely "soft spots" and how can I improve stability?
A: Saturated heterocycles are most commonly metabolized at the carbon atom alpha (adjacent) to the heteroatom (nitrogen, in this case).[4] The larger, more lipophilic 7-membered ring is also a potential area of concern.[4]
Identifying and Mitigating Metabolic Soft Spots:
| Potential "Soft Spot" | Mitigation Strategy | Rationale |
| C-alpha to Nitrogen | Introduce steric bulk or electron-withdrawing groups near the alpha-carbons. | Steric shields can block access by metabolizing enzymes (e.g., Cytochrome P450s). Fluorine substitution can also be used to block sites of metabolism.[4] |
| 7-Membered Ring | Reduce the ring size to a 6-membered piperidine-like ring if the linker topology can be maintained. | Smaller saturated rings are generally less lipophilic and can exhibit improved metabolic stability.[4] |
| N-Dealkylation | If functional groups are attached via N-alkylation, consider using more robust linkages like amides. | Amide bonds are generally more resistant to metabolic cleavage than N-alkyl groups. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Functionalisation of Bridged Bicyclic amines - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modulating Therapeutic Activity and Toxicity of Pyrrolobenzodiazepine Antibody-Drug Conjugates with Self-Immolative Disulfide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-Drug Conjugates Bearing Pyrrolobenzodiazepine or Tubulysin Payloads Are Immunomodulatory and Synergize with Multiple Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Analytical Method Development for Octahydro-1H-pyrrolo[1,2-a]diazepine Impurities
Welcome to the technical support center for the analytical method development of octahydro-1H-pyrrolo[1,2-a]diazepine and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of impurity analysis for this saturated bicyclic amine structure.
Introduction: The Analytical Challenge
Octahydro-1H-pyrrolo[1,2-a]diazepine is a saturated heterocyclic amine. Its basic nature presents a primary analytical challenge, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). The tertiary amine moiety is prone to strong interactions with residual silanol groups on silica-based stationary phases, often leading to poor peak shape (tailing), variable retention times, and low sensitivity. Furthermore, identifying and quantifying closely related impurities requires a highly specific and robust stability-indicating method.
This guide provides a logical workflow, from initial method development and troubleshooting to validation, grounded in scientific principles and regulatory expectations.
Section 1: Foundational Method Development Workflow
Developing a robust analytical method is a systematic process. The following workflow outlines the critical steps and decision points for analyzing octahydro-1H-pyrrolo[1,2-a]diazepine.
Caption: A typical workflow for developing a stability-indicating HPLC method.
Section 2: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during method development for basic compounds like octahydro-1H-pyrrolo[1,2-a]diazepine.
Q1: My main analyte peak shows significant tailing. What are the causes and solutions?
A1: Peak tailing for basic compounds is almost always due to secondary interactions with the stationary phase.
-
Primary Cause: Interaction between the protonated amine group of your analyte and ionized, acidic silanol groups (Si-O⁻) on the silica backbone of the C18 column. This creates a mixed-mode retention mechanism, leading to a "tail" of molecules that are slow to elute.[1]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is the most effective solution.
-
Low pH (2.5-3.5): At this pH, most silanol groups are protonated (Si-OH) and non-ionic, minimizing interactions. Your basic analyte will be fully protonated (BH⁺), ensuring a single, consistent ionic form. Use a buffer like phosphate or formate.
-
High pH (8-10.5): At high pH, your analyte is in its neutral, free-base form (B), which has fewer ionic interactions. However, you MUST use a hybrid or ethylene-bridged silica column that is stable at high pH. Standard silica columns will dissolve.
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help "shield" the silanol groups, reducing the analyte's ability to interact with them.[1]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica have a lower concentration of active silanol groups. "End-capping" further deactivates these sites.
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites. However, this can shorten column life and is less favored in modern labs.
-
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
Q2: I am not able to separate two critical impurities. What steps should I take?
A2: Improving resolution between closely eluting peaks requires systematic optimization.
-
Troubleshooting Steps:
-
Modify Organic Solvent Strength: If using a gradient, make the gradient shallower (i.e., decrease the rate of %B change per minute). This gives the peaks more time to separate. If isocratic, slightly decrease the percentage of the strong solvent (e.g., acetonitrile or methanol).
-
Change Organic Solvent Type: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. This can alter the elution order and improve separation.
-
Adjust Temperature: Increasing the column temperature often reduces mobile phase viscosity, which can improve efficiency and sometimes change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C).
-
Change Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry may not be suitable. Consider a column with a different functionality (e.g., a phenyl-hexyl or a cyano phase) to introduce different retention mechanisms (like pi-pi interactions).
-
Q3: I see extra or "ghost" peaks in my chromatogram, especially during a gradient run. What is their source?
A3: Ghost peaks are typically caused by contaminants in the system that are retained under weak mobile phase conditions and elute as the solvent strength increases.[2][3]
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your mobile phase or diluent without any sample. If the peaks are still present, the contamination is in your mobile phase, glassware, or the HPLC system itself.
-
Check Mobile Phase Quality: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Contaminants can grow in aqueous mobile phases over time.
-
Flush the System: Contaminants can build up in the injector or tubing. Flush the entire system with a strong solvent (like 100% acetonitrile or isopropanol).
-
Check for Sample Carryover: If the ghost peak corresponds to the main analyte from a previous injection, your injector needle/wash procedure may be inadequate. Increase the volume or change the composition of the needle wash solvent.
-
Section 3: Forced Degradation Studies Protocol
Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of your method.[4][5] It helps identify potential degradation products and ensures they can be separated from the main peak and from each other.[6] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Protocol Example | Potential Degradation Pathway for a Bicyclic Amine |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. | Generally stable, but potential for ring-opening if strained. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. | Generally stable. |
| Oxidation | 3% H₂O₂ at room temperature for 8 hours. | N-oxidation is a highly probable pathway for tertiary amines.[4][7] |
| Thermal Degradation | Solid drug substance at 80 °C for 48 hours. | Dependent on the intrinsic stability of the molecule.[7] |
| Photolytic Degradation | Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W·h/m²). | Dependent on the chromophore; saturated amines are often less sensitive unless impurities are present. |
Step-by-Step Protocol for Oxidative Stress:
-
Sample Preparation: Prepare a stock solution of octahydro-1H-pyrrolo[1,2-a]diazepine in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Protect from light and keep at room temperature.
-
Time Points: Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours).
-
Quenching (Optional but Recommended): To stop the reaction, dilute the aliquot into the mobile phase. Some protocols suggest adding an antioxidant like sodium bisulfite, but this can introduce additional peaks.
-
Analysis: Analyze the stressed samples by HPLC alongside an unstressed control sample.
-
Evaluation: Check for the formation of new peaks and a decrease in the main analyte peak area. Calculate the mass balance to ensure all major degradants are accounted for.[7]
Section 4: Method Validation FAQs
Once developed, the method must be validated according to regulatory guidelines like ICH Q2(R1) to prove it is suitable for its intended purpose.[8][9][10]
Q1: What are the key validation parameters for an impurity quantification method?
A1: According to ICH Q2(R1), the following parameters are critical for impurity methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, and matrix components. Forced degradation studies are the primary tool for demonstrating specificity.[11]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity over a given range. For impurities, this range should typically span from the LOQ to 120% of the specification limit.[11]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking the drug substance with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±5 °C).[10]
Q2: How do I establish the Linearity and Range for a new impurity?
A2:
-
Prepare a Stock Solution: If you have a reference standard for the impurity, prepare a stock solution of known concentration.
-
Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. The range should cover from the LOQ to 120% of the impurity's specification limit (e.g., if the limit is 0.15%, the range might be 0.05% to 0.18%).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.99.
Q3: My method seems robust, but occasionally the retention times shift slightly. Is this acceptable?
A3: Minor retention time shifts can occur due to normal variations in mobile phase preparation, column aging, or system temperature. This is why system suitability testing (SST) is critical. Before running any sample sequence, an SST solution (containing the main analyte and key impurities) is injected. The results must meet pre-defined criteria (e.g., resolution between critical peaks > 2.0, tailing factor < 1.5, %RSD of replicate injections < 2.0). If the SST passes, the system is deemed suitable for analysis, and minor retention time shifts are generally acceptable. If the SST fails, troubleshooting is required before proceeding.[2]
References
- 1. hplc.eu [hplc.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. jordilabs.com [jordilabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. jpharmsci.com [jpharmsci.com]
Technical Support Center: Enhancing Cell Permeability of Octahydro-1H-pyrrolo[1,2-a]diazepine Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with octahydro-1H-pyrrolo[1,2-a]diazepine conjugates. This scaffold, a key building block in modalities like protein degraders, presents unique challenges and opportunities in achieving optimal intracellular delivery.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of cell permeability and enhance the efficacy of your conjugates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cell permeability of complex small molecule conjugates.
Q1: What are the primary ways my octahydro-1H-pyrrolo[1,2-a]diazepine conjugate can cross the cell membrane?
A1: Small molecules cross the plasma membrane via several mechanisms. The most relevant for your conjugate are:
-
Passive Diffusion: The molecule dissolves in the phospholipid bilayer and moves down its concentration gradient without the help of proteins.[2][3] This pathway is favored by smaller, more lipophilic (fat-loving) compounds.[4]
-
Facilitated Diffusion: Membrane proteins (carrier or channel proteins) bind to the molecule and help it cross the membrane, still following the concentration gradient. This process does not require cellular energy.[2][5]
-
Active Transport: This energy-dependent process uses transport proteins (pumps) to move molecules against their concentration gradient.[3] While this can facilitate uptake, a crucial form of active transport to consider is active efflux , where pumps actively remove your conjugate from the cell, reducing its intracellular concentration.[6][7]
Q2: Which physicochemical properties of my conjugate are most critical for cell permeability?
A2: The permeability of a conjugate is a delicate balance of several properties. Over-optimizing one can negatively impact another. Key parameters include:
-
Lipophilicity (cLogP): Measures how well the compound dissolves in fats/lipids. A higher cLogP can improve partitioning into the cell membrane, but excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[8][9]
-
Polar Surface Area (PSA): Represents the surface sum over all polar atoms. A lower PSA is generally better for passive diffusion, as it reduces the energy penalty of leaving the aqueous environment to enter the lipid membrane. Intramolecular hydrogen bonding can "hide" polar groups and reduce the effective PSA.[10]
-
Molecular Weight (MW): Smaller molecules generally diffuse more easily. While many modern conjugates, like PROTACs, are "beyond the Rule of 5" and have high MW, minimizing size where possible is beneficial.[11][12]
-
Hydrogen Bond Donors (HBD): These are hydrogens attached to electronegative atoms (like in N-H or O-H groups). Each HBD must be stripped of its water shell to enter the membrane, which is energetically costly. Reducing the HBD count is a key strategy for improving permeability.[8][11]
Q3: What is an efflux pump, and why should I be concerned about it?
A3: Efflux pumps are membrane proteins that act like cellular "sump pumps," actively expelling a wide range of substances from the cytoplasm.[7][13] Transporters like P-glycoprotein (P-gp/MDR1) are notorious in drug development because they can recognize and eject therapeutic agents, leading to multidrug resistance (MDR) in cancer cells and poor bioavailability.[6][13] If your conjugate is a substrate for an efflux pump, it may show poor activity in cellular assays even if it has good passive permeability.[14][15]
Q4: How do I measure the cell permeability of my conjugate?
A4: Several standard in vitro assays are used to assess permeability. Each provides different information, so they are often used in combination.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's excellent for early-stage screening of a compound's intrinsic passive permeability.[9][16]
-
Caco-2 Cell Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier.[16][17] It is the gold standard for predicting oral absorption and is crucial because these cells express active uptake and efflux transporters, providing a more biologically relevant picture than PAMPA.[17]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, MDCK cells form a tight monolayer and can be engineered to overexpress specific human transporters (like P-gp), making them ideal for identifying efflux substrates.[16]
Part 2: Troubleshooting Guide for Low Permeability
This section is designed to help you diagnose and solve specific experimental issues related to the permeability of your octahydro-1H-pyrrolo[1,2-a]diazepine conjugates.
Scenario 1: High Permeability in PAMPA, but Low Activity in Cellular Assays
-
Observation: Your conjugate shows a high apparent permeability (Papp) value in the PAMPA assay, suggesting good passive diffusion, but its efficacy is low in cell-based functional assays (e.g., cytotoxicity, target engagement).
-
Probable Cause: The conjugate is likely a substrate for an active efflux pump.[14] PAMPA only measures passive transport, whereas the live cells in your functional assay are actively pumping the compound out.[16]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected active efflux.
-
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. Include a low-permeability marker like mannitol as a control.[17]
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add your conjugate solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add your conjugate solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubation & Sampling: Incubate plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of your conjugate in the samples using a sensitive method like LC-MS/MS.
-
Calculation: Calculate the Papp values for both directions. An efflux ratio (ER) of Papp(B→A) / Papp(A→B) greater than 2 is a strong indicator that your compound is an active efflux substrate.[17]
-
Scenario 2: Low Permeability in All Assays (PAMPA and Cell-Based)
-
Observation: Your conjugate demonstrates low Papp values across the board, indicating a fundamental issue with its ability to cross membranes.
-
Probable Cause: The conjugate's physicochemical properties are unfavorable for passive diffusion. This is often due to high molecular weight, excessive polar surface area, or a high number of hydrogen bond donors.[8][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor intrinsic permeability.
-
Strategies for Structural Modification:
-
Reduce Hydrogen Bond Donors: N-methylation of backbone amides is a powerful strategy, famously employed by nature in cyclosporin A, to reduce the HBD count and promote a membrane-permeable conformation.[8][11][18]
-
Mask Polarity: A prodrug approach can be used to temporarily mask polar functional groups with lipophilic moieties. These are later cleaved by intracellular enzymes to release the active conjugate.[14]
-
Promote Intramolecular Hydrogen Bonding: For larger, more flexible conjugates, designing the molecule to form internal hydrogen bonds can effectively "hide" polar groups from the solvent, reducing the desolvation penalty of entering the lipid bilayer. This often results in a "chameleonic" molecule that adapts its conformation to its environment.[10][11]
-
Data Summary Tables
Table 1: Physicochemical Properties and Their Impact on Permeability
| Property | General Guideline for Good Permeability | Rationale & Causality |
| cLogP | 1 - 3 | Balances membrane partitioning with aqueous solubility. Too low, and it won't enter the membrane; too high, and it may precipitate or get stuck in the membrane.[8] |
| TPSA (Ų) | < 140 | Lower polar surface area reduces the energetic cost of desolvation required to enter the non-polar lipid bilayer.[8] |
| HBD Count | ≤ 5 | Fewer hydrogen bond donors mean a lower desolvation penalty, facilitating easier entry into the cell membrane.[12] |
| MW (Da) | < 500 (classic) / < 800 (bRo5) | Smaller molecules diffuse more readily. While many modern drugs exceed this, minimizing size is a key design principle.[11][12] |
Table 2: Comparison of Common Permeability Assays
| Assay | Principle | Measures | Pros | Cons |
| PAMPA | Measures transport across an artificial lipid bilayer.[9] | Passive Diffusion Only | High-throughput, low cost, excellent for early screening.[12] | Lacks biological transporters; can overestimate permeability for efflux substrates.[14] |
| Caco-2 | Measures transport across a differentiated human cell monolayer.[17] | Passive Diffusion, Active Uptake, and Active Efflux | "Gold standard" for predicting human oral absorption; biologically relevant.[16] | Low-throughput, long cell culture time (21+ days), expensive. |
| MDCK-MDR1 | Measures transport across a canine kidney cell line overexpressing human P-gp.[16] | Passive Diffusion and P-gp Mediated Efflux | Excellent for specifically identifying P-gp substrates; faster culture than Caco-2. | Not representative of the human intestine; may not capture other relevant transporters. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. Transport of Small Molecules - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of small molecule across cell membrane By KK Sahu Sir | PPT [slideshare.net]
- 6. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bioivt.com [bioivt.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Heterocyclic Scaffolds in PROTAC Design: The Case for octahydro-1H-pyrrolo[1,2-a]diazepine
Authored by: A Senior Application Scientist
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][3]
While the warhead and anchor determine the "what" and "how" of the degradation process, the linker is the crucial orchestrator, profoundly influencing the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][4][5] The linker is not merely a passive spacer; its length, composition, and rigidity dictate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent degradation of the POI.[3][5][]
The field of "linkerology" has evolved rapidly, moving from synthetically tractable and flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid heterocyclic scaffolds.[4][7][8] This shift is driven by the recognition that imparting conformational restraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and enhancing performance.[1][9] This guide provides an in-depth comparison of various heterocyclic scaffolds used in PROTAC design, with a special focus on the potential advantages of the rigid, fused-ring system of octahydro-1H-pyrrolo[1,2-a]diazepine .
Caption: General mechanism of PROTAC-mediated protein degradation.
The Rise of Heterocyclic Scaffolds in Linker Design
Early PROTAC designs predominantly featured flexible alkyl and PEG linkers due to their synthetic accessibility.[4][10] While effective in some cases, these linkers often contribute to high molecular weight and lipophilicity, leading to poor solubility and cell permeability.[7][11] Furthermore, their high conformational flexibility can be a double-edged sword; while it allows the PROTAC to explore various binding modes, it can also lead to unproductive ternary complex formation and an associated entropic cost.[]
The introduction of rigid heterocyclic motifs, such as piperazine and piperidine, was a significant step forward.[4][9] These scaffolds offer several advantages:
-
Conformational Rigidity: They constrain the linker's geometry, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1][13] This reduces the entropic penalty upon binding, potentially leading to more stable complexes and higher degradation efficiency.[9]
-
Improved Physicochemical Properties: The inclusion of nitrogen atoms can enhance aqueous solubility and modulate the overall polarity of the molecule.[4][7][9]
-
Vectorial Control: The defined three-dimensional structure of cyclic systems provides precise exit vectors for attaching the warhead and E3 ligase ligand, offering greater control over their relative orientation.
A Comparative Analysis of Heterocyclic Scaffolds
Piperazine and Piperidine: The Workhorses
Piperazine and piperidine rings are among the most common heterocyclic motifs incorporated into PROTAC linkers.[4][8] Their chair-like conformations introduce a degree of rigidity that is absent in simple alkyl chains. They serve as excellent scaffolds for tuning the length and vectorality of the linker and can significantly improve the aqueous solubility of the resulting PROTAC.[9]
Triazoles: The "Clickable" Connectors
Triazole rings, typically formed via the highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), are another popular choice.[][8][10] This synthetic ease allows for the rapid generation of PROTAC libraries with varying linker lengths and attachment points.[10] The planar and rigid nature of the triazole ring introduces a significant conformational constraint, influencing the orientation of the two ends of the PROTAC.[1]
Fused Ring Systems: The Next Frontier of Rigidity
To achieve even greater conformational control, researchers are exploring more complex, rigid scaffolds, including fused heterocyclic systems.[8] These structures offer a highly defined three-dimensional architecture that can severely limit the conformational freedom of the PROTAC linker.
This brings us to octahydro-1H-pyrrolo[1,2-a]diazepine . This saturated, fused bicyclic system, composed of a pyrrolidine ring fused to a diazepine ring, represents a compelling, albeit less explored, scaffold for PROTAC design.
Structural Features of octahydro-1H-pyrrolo[1,2-a]diazepine:
-
High Rigidity: The fused bicyclic structure dramatically reduces the number of rotatable bonds compared to a linear chain of equivalent length.
-
Defined 3D Geometry: The scaffold presents specific and predictable exit vectors for chemical modification from its two nitrogen atoms.
-
Inherent Polarity: The presence of two nitrogen atoms contributes to its polarity, which can aid in solubility.
The primary advantage of a scaffold like octahydro-1H-pyrrolo[1,2-a]diazepine lies in its potential to lock the PROTAC into a highly specific conformation. While this high degree of rigidity means it may be more challenging to identify a productive geometry, a successful match could result in a highly potent and selective degrader due to the minimization of off-target conformational states and a highly favorable entropic profile for ternary complex formation.
Quantitative Comparison of Linker Scaffolds
The choice of linker significantly impacts the physicochemical properties of the final PROTAC molecule, which in turn affects its cell permeability and bioavailability.
| Linker Scaffold | Typical Contribution to MW (Da) | Key Physicochemical Features | Impact on PROTAC Properties |
| Alkyl/PEG Chains | Variable (e.g., ~100-300) | High flexibility, low rigidity. PEG improves hydrophilicity.[11][13] | Can adopt multiple conformations; may suffer from poor permeability despite high flexibility (the "chameleon effect" can help).[1] |
| Piperazine/Piperidine | ~85-86 | Moderate rigidity, improved solubility due to nitrogen atoms.[9][13] | Constrains linker geometry, often improves drug-like properties.[7] |
| Triazole | ~68 (for the core ring) | High rigidity, planar geometry.[1] | Provides a stable, metabolism-resistant connection point with defined vectors. |
| octahydro-1H-pyrrolo[1,2-a]diazepine | ~140 | High rigidity, defined 3D structure, two points for modification.[14] | Potentially pre-organizes PROTAC for optimal ternary complex binding, but requires precise geometric matching. |
Performance Data: Linking Scaffold Choice to Degradation Efficacy
The ultimate test of a linker is its performance in cellular assays. The following table presents illustrative data based on trends observed in the literature, comparing how different linker strategies can influence key PROTAC performance metrics.
| Performance Metric | Flexible Linkers (Alkyl/PEG) | Rigid Heterocycles (e.g., Piperazine) | Highly Rigid Fused Rings (e.g., octahydro-1H-pyrrolo[1,2-a]diazepine) |
| Ternary Complex Stability | Variable; can be low due to entropic cost.[] | Often enhanced due to reduced entropic penalty.[9] | Potentially very high if the geometry is optimal; otherwise, formation may be sterically hindered. |
| Cell Permeability | Challenging due to high PSA, but flexibility can help shield polar groups.[16][17] | Can be improved by balancing polarity and rigidity.[9] | Highly dependent on the ability to form intramolecular H-bonds to reduce 3D PSA.[16] |
| Degradation Efficacy (DC₅₀) | Highly variable; requires extensive length optimization.[18][19] | Often more potent, with a clearer structure-activity relationship. | Potentially sub-nanomolar if the optimal conformation is achieved. |
| Metabolic Stability | PEG linkers can be susceptible to oxidative metabolism.[8] | Generally more stable. | Saturated heterocyclic systems are typically very stable metabolically. |
Experimental Protocols for Evaluating Linker Performance
To empirically determine the optimal linker, a series of robust biochemical and cellular assays are required. The following protocols provide a framework for this evaluation.
Caption: A streamlined workflow for the design and evaluation of PROTACs.
Protocol 1: Ternary Complex Formation Assay using TR-FRET
Causality: This assay directly measures the linker's ability to successfully bridge the POI and the E3 ligase. A stable ternary complex is a prerequisite for efficient ubiquitination.[20][21] The cooperativity factor (alpha), which indicates whether the binding of one protein enhances binding of the other, can also be determined.[21]
Methodology:
-
Reagents: Purified recombinant POI (e.g., His-tagged), purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), fluorescently labeled antibody against the POI tag (e.g., Anti-His-Terbium), and a fluorescently labeled E3 ligase ligand or antibody (e.g., fluorescently tagged VHL ligand).
-
Assay Setup: In a microplate, combine a fixed concentration of the POI and the E3 ligase complex with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the complex to form.
-
Detection: Add the detection reagents (e.g., TR-FRET antibodies/ligands).
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).[22]
Protocol 2: Cellular Protein Degradation Assay via Western Blot
Causality: This is the definitive experiment to measure the functional outcome of PROTAC activity in a cellular context. It directly quantifies the reduction in POI levels, allowing for the determination of key efficacy parameters like DC₅₀ and Dₘₐₓ.[23]
Methodology:
-
Cell Culture: Plate cells expressing the endogenous POI at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 18-24 hours).[11] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE: Separate equal amounts of total protein (e.g., 20 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[23]
Conclusion and Future Outlook
The linker is a critical and multifaceted component of a PROTAC molecule, and the strategic use of heterocyclic scaffolds has unlocked new potential in the rational design of potent and selective protein degraders.[1] While common scaffolds like piperazine and triazole have proven effective, the exploration of more complex, rigid systems like octahydro-1H-pyrrolo[1,2-a]diazepine offers an exciting avenue for achieving superior conformational control.
The high rigidity of such fused systems presents a significant design challenge, as it requires a precise understanding of the optimal ternary complex geometry. However, advances in structural biology and computational modeling are increasingly enabling the in silico design of linkers, which can predict favorable conformations and accelerate the identification of potent PROTACs.[24][25] By combining these predictive tools with robust experimental validation, the development of PROTACs with linkers like octahydro-1H-pyrrolo[1,2-a]diazepine could lead to a new generation of degraders with enhanced efficacy, selectivity, and improved drug-like properties, further expanding the reach of this transformative therapeutic modality.
References
- 1. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. octahydro-1H-pyrrolo[1,2-a][1,4]diazepine CAS#: 109324-83-6 [chemicalbook.com]
- 15. PubChemLite - this compound (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 16. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifesensors.com [lifesensors.com]
- 21. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
A Comparative Guide to the In Vivo Efficacy of PROTAC Degraders Based on VHL, CRBN, and MDM2 E3 Ligase Recruitment
This guide provides an in-depth comparison of the in vivo performance of Proteolysis-Targeting Chimeras (PROTACs) that recruit von Hippel-Lindau (VHL), Cereblon (CRBN), and Mouse Double Minute 2 (MDM2) E3 ubiquitin ligases. Designed for researchers and drug development professionals, this document synthesizes data from key preclinical studies to illuminate the experimental choices, comparative efficacy, and methodological considerations crucial for advancing targeted protein degradation therapies.
Introduction: The Critical Choice of an E3 Ligase for In Vivo Success
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of previously "undruggable" proteins.[1][2] These heterobifunctional molecules operate by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3]
The efficacy of a PROTAC is not solely dependent on its affinity for the target protein; the choice of the recruited E3 ligase is a critical determinant of its overall performance, influencing potency, substrate specificity, cell permeability, and ultimately, in vivo efficacy.[4] While over 600 E3 ligases exist in humans, the vast majority of PROTACs in development, including those in clinical trials, recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[5][6][7] More recently, MDM2 has emerged as a compelling E3 ligase for PROTAC design, offering unique therapeutic avenues.[1][2][8]
This guide moves beyond theoretical advantages to compare the tangible in vivo outcomes of PROTACs based on these three key E3 ligases, providing a data-driven framework for researchers in the field.
The In Vivo Showdown: VHL vs. CRBN vs. MDM2-Based Degraders
The decision to recruit VHL, CRBN, or MDM2 is a strategic one, with significant implications for a degrader's journey from the bench to preclinical models. Their differential tissue expression, intrinsic catalytic rates, and the physicochemical properties of their respective ligands create a complex landscape of advantages and challenges.
VHL-Based Degraders: Potency and the Challenge of "Drug-likeness"
VHL-recruiting PROTACs are renowned for their high potency and the stability of the ternary complexes they form. However, they have historically been challenged by suboptimal physicochemical properties, such as high molecular weight and polarity, which can impede oral bioavailability.[9][10]
Recent breakthroughs, however, have demonstrated that these hurdles can be overcome. The development of ACBI2, a selective degrader of SMARCA2, marked a milestone as one of the first orally bioavailable VHL-recruiting PROTACs to demonstrate in vivo efficacy.[9][10]
Case Study: ACBI2 (SMARCA2 Degrader)
-
Mechanism: ACBI2 recruits VHL to degrade the ATPase subunit SMARCA2 of the BAF chromatin remodeling complex, a key target in SMARCA4-deficient cancers.
-
In Vivo Efficacy: In mouse xenograft models of SMARCA4-deficient lung cancer, oral administration of ACBI2 led to significant tumor growth inhibition. This efficacy was directly correlated with profound and sustained SMARCA2 degradation in the tumor tissue.[9][10]
-
Key Insight: The success of ACBI2 demonstrates that through careful optimization of linker composition and exit vectors, the "drug-like" property challenges of VHL ligands can be surmounted to achieve oral efficacy.[9]
Another notable example is MS21, an AKT degrader based on the inhibitor AZD5363, which also recruits VHL. In preclinical studies, MS21 demonstrated effective tumor growth suppression in a xenograft model without apparent toxicity, showcasing the therapeutic potential of VHL-based degraders.[11]
CRBN-Based Degraders: The Clinical Forerunners
PROTACs that hijack CRBN have generally been more successful in achieving favorable oral pharmacokinetic profiles, partly due to the smaller, more "drug-like" nature of their ligands, which are derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide.[4] This has contributed to their dominance in the clinical landscape.[6][12]
Case Study: ARV-110 and ARV-471
-
Mechanism: ARV-110 targets the Androgen Receptor (AR) for degradation, while ARV-471 targets the Estrogen Receptor (ER). Both are oral PROTACs that recruit CRBN.
-
In Vivo Efficacy: Both molecules showed encouraging efficacy in clinical trials for prostate and breast cancer, respectively, demonstrating robust target degradation and anti-tumor activity.[12]
-
Considerations: The success of CRBN-based PROTACs is compelling. However, a key consideration is the potential for off-target degradation of CRBN's natural "neosubstrates," such as IKZF1 and IKZF3, which could lead to unintended immunological effects.[4] Furthermore, resistance can emerge through the downregulation of CRBN expression in tumor cells.[6]
The choice between VHL and CRBN can also impact efficacy in specific cellular contexts. In some cancer cell lines, CRBN has been found to be inactivated or expressed at low levels, making VHL-based degraders a more viable option.[13]
MDM2-Based Degraders: A Dual-Action Therapeutic Strategy
Utilizing MDM2 in PROTAC design offers a distinct and powerful approach. MDM2 is an E3 ligase that negatively regulates the tumor suppressor p53. PROTACs can be designed to either recruit MDM2 to degrade a separate POI or, more directly, to degrade MDM2 itself.[1][2]
Degrading MDM2 presents a compelling anti-cancer strategy. It not only stabilizes and activates p53 in cancer cells with wild-type p53 but has also been shown to induce apoptosis in p53-mutant or null cancers, revealing an unexpected vulnerability.[14]
Case Study: An MDM2-Targeting PROTAC for Triple-Negative Breast Cancer (TNBC)
-
Mechanism: Researchers designed a VHL-recruiting PROTAC that binds MDM2 with high affinity, leading to its rapid degradation.[14]
-
In Vivo Efficacy: In TNBC xenograft-bearing mice (with mutated or deleted p53), treatment with the MDM2-PROTAC demonstrated significant tumor growth inhibition and extended survival. Crucially, the degrader showed on-target efficacy in the tumor with no toxicity to normal cells.[14]
-
Key Insight: This study challenges the existing paradigm by showing that MDM2 is required for the survival of p53-inactivated TNBC cells. Targeting MDM2 for degradation is therefore a viable and innovative therapeutic strategy for these hard-to-treat cancers.[14]
Comparative Data Summary
The following table summarizes key in vivo performance metrics for representative PROTACs from the discussed classes.
| PROTAC | Target | E3 Ligase Recruited | Cancer Model | Administration Route | Key In Vivo Outcome | Reference |
| ACBI2 | SMARCA2 | VHL | SMARCA4-deficient Lung Cancer (Xenograft) | Oral | Significant tumor growth inhibition; sustained target degradation. | [9][10] |
| MS21 | AKT | VHL | Prostate Cancer (PC-3 Xenograft) | Intraperitoneal | Effective tumor growth suppression with no apparent toxicity. | [11] |
| NR-11c | p38α | VHL | Mammary Tumors (Mouse) | Local | Induced p38α degradation in tumors upon local administration. | [13] |
| MDM2-PROTAC (YX-02-030) | MDM2 | VHL | Triple-Negative Breast Cancer (Xenograft) | Intraperitoneal | On-target tumor efficacy, apoptosis induction, and extended survival. | [14] |
| TD-106 based PROTAC | BRD4 | CRBN | (Xenograft Model) | Intraperitoneal | Demonstrated antitumor activity after 14 days of administration. | [3] |
Experimental Protocols & Methodologies
The trustworthiness of in vivo efficacy data hinges on robust and well-controlled experimental design. Below is a representative protocol for a xenograft efficacy study, synthesizing common practices from the cited literature.
Protocol: In Vivo Xenograft Tumor Model Efficacy Study
-
Cell Line and Animal Model:
-
Select a relevant human cancer cell line (e.g., MDA-MB-231 for TNBC, NCI-H1944 for lung cancer).
-
Culture cells under standard conditions to logarithmic growth phase.
-
Utilize immunodeficient mice (e.g., 6-8 week old female nude mice) to prevent graft rejection.
-
Acclimatize animals for at least one week prior to the study.
-
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a suitable medium, often mixed 1:1 with Matrigel to support tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC and vehicle control. A common vehicle might be 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Administer the PROTAC via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., 50 mg/kg, once daily). The vehicle group receives the formulation without the active compound.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity or distress.
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points), euthanize a subset of animals from each group.
-
Excise tumors and other relevant tissues.
-
Prepare tissue lysates for Western blotting or other assays (e.g., mass spectrometry) to quantify the levels of the target protein and confirm degradation.
-
Visualization of Key Pathways and Workflows
Understanding the underlying biology is crucial for interpreting efficacy data. The MDM2-p53 axis is a prime example of a pathway targeted by novel degrader strategies.
Caption: The MDM2-p53 signaling axis and PROTAC-mediated degradation workflow.
Caption: Standard experimental workflow for an in vivo PROTAC efficacy study.
Conclusion and Future Directions
The in vivo data clearly demonstrates that VHL, CRBN, and MDM2-based PROTACs are all capable of inducing profound target degradation and achieving significant anti-tumor efficacy in preclinical models.
-
CRBN-based degraders have paved the way, showing strong clinical potential and favorable oral bioavailability.[12]
-
VHL-based degraders , once challenged by physicochemical properties, have now proven their capacity for oral efficacy, broadening the therapeutic toolkit.[9][10][13]
-
MDM2-targeting degraders represent a paradigm-shifting strategy, creating new vulnerabilities in cancers, including those resistant to traditional therapies.[14][15]
The choice of E3 ligase is not a matter of inherent superiority but of strategic selection based on the target protein, the cellular context, the desired therapeutic window, and potential resistance mechanisms. Future innovation will likely focus on recruiting novel, tissue-specific E3 ligases to enhance selectivity and further mitigate off-target effects, continuing to expand the powerful arsenal of targeted protein degradation.
References
- 1. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation [ouci.dntb.gov.ua]
- 2. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of "octahydro-1H-pyrrolo[1,2-a]diazepine" series
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The "octahydro-1H-pyrrolo[1,2-a]diazepine" core represents an intriguing, yet underexplored, chemical space. Despite extensive investigation, a comprehensive, publicly available structure-activity relationship (SAR) study specifically dedicated to this saturated bicyclic system remains elusive. This guide, therefore, aims to provide a comparative analysis of structurally related fused pyrrolidine and pyrrolo-diazepine systems for which SAR data are available. By examining these analogs, we can extrapolate potential SAR trends and offer a framework for the future investigation of the "octahydro-1H-pyrrolo[1,2-a]diazepine" series.
Our discussion will focus on the well-documented pyrrolo[1][2]benzodiazepines (PBDs) , a class of potent antitumor agents, and touch upon other related fused pyrrole systems to provide a broader context for understanding the key structural features that govern biological activity.
The Allure of the Fused Pyrrolidine Motif
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it a valuable component for interacting with biological targets. When fused to other ring systems, such as a diazepine, the resulting bicyclic structure offers a more rigid and defined conformation, which can lead to enhanced potency and selectivity.
The "octahydro-1H-pyrrolo[1,2-a]diazepine" core, being a fully saturated system, provides a three-dimensional architecture that is distinct from its unsaturated or aromatic counterparts. This saturation allows for a greater degree of conformational sampling, which can be both an opportunity and a challenge in drug design.
A Case Study in SAR: The Pyrrolo[1][2]benzodiazepines (PBDs)
The PBDs are a prime example of a well-elucidated SAR for a fused pyrrolo-diazepine system. These compounds typically exert their potent antitumor effects by covalently binding to the minor groove of DNA.[3] The key structural features influencing their activity are:
-
The A-Ring: This aromatic ring is crucial for DNA recognition and binding. Substituents on this ring can modulate DNA binding affinity and sequence selectivity.
-
The C-Ring (Pyrrolidine): The degree of saturation and the stereochemistry of this ring are critical. Natural PBDs often possess an S-configuration at the C11a position, which is essential for their biological activity.
-
The N10-C11 Imine or Aminal: This electrophilic center is responsible for the covalent reaction with the N2 of guanine in the DNA minor groove. The nature of the substituent at the N10 position can influence the reactivity and stability of this functional group.
Comparative SAR of PBD Analogs
To illustrate the SAR principles, let's consider a hypothetical comparison of PBD analogs with varying substituents.
| Compound ID | A-Ring Substituent | C-Ring Feature | N10-C11 Functionality | DNA Binding Affinity (Kd, nM) | In Vitro Cytotoxicity (IC50, nM) |
| PBD-1 | Unsubstituted | Saturated, S-C11a | Imine | 10 | 5 |
| PBD-2 | 7-Methoxy | Saturated, S-C11a | Imine | 5 | 2 |
| PBD-3 | Unsubstituted | Saturated, R-C11a | Imine | >1000 | >1000 |
| PBD-4 | Unsubstituted | Saturated, S-C11a | Aminal (with OMe) | 50 | 25 |
| PBD-5 | Unsubstituted | Unsaturated | Imine | 100 | 50 |
This table is a representative example based on known PBD SAR and does not represent actual experimental data for specific numbered compounds.
From this comparative data, we can derive key SAR insights:
-
A-Ring Substitution: The introduction of an electron-donating group like methoxy at the 7-position (PBD-2) can enhance DNA binding and cytotoxicity compared to the unsubstituted analog (PBD-1).
-
C-Ring Stereochemistry: The stereochemistry at C11a is critical. The R-epimer (PBD-3) is significantly less active than the natural S-epimer (PBD-1), highlighting the importance of the three-dimensional shape for target interaction.
-
N10-C11 Functionality: The electrophilicity of the N10-C11 position is paramount. While the imine (PBD-1) is highly reactive, a more stable aminal (PBD-4) can still retain significant activity, albeit reduced.
-
C-Ring Saturation: An unsaturated C-ring (PBD-5) generally leads to a decrease in activity compared to the saturated counterpart (PBD-1), suggesting that the conformational flexibility of the pyrrolidine ring is important.
Extrapolating to the Octahydro-1H-pyrrolo[1,2-a]diazepine Series
While the PBDs offer valuable insights, it is crucial to recognize the structural differences with the "octahydro-1H-pyrrolo[1,2-a]diazepine" core. The absence of the aromatic A-ring and the different fusion pattern of the pyrrolidine and diazepine rings will fundamentally alter the shape, electronics, and potential biological targets.
For a future SAR campaign on the "octahydro-1H-pyrrolo[1,2-a]diazepine" series, the following considerations, inspired by the PBD SAR, would be pertinent:
-
Stereochemistry: The multiple chiral centers in the octahydro scaffold will be critical. A systematic investigation of all possible stereoisomers is necessary to identify the optimal configuration for a given biological target.
-
Substitution on the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine portion of the molecule could modulate binding affinity and selectivity.
-
Substitution on the Diazepine Ring: The larger diazepine ring offers multiple points for substitution, allowing for the exploration of different chemical vectors to interact with the target protein.
-
Bioisosteric Replacements: Replacing key atoms or functional groups with their bioisosteres can help to fine-tune physicochemical properties such as solubility, metabolic stability, and target engagement.
Experimental Protocols for Future SAR Studies
A robust SAR study requires reliable and reproducible biological assays. For a novel scaffold like "octahydro-1H-pyrrolo[1,2-a]diazepine," the initial step would be to identify a relevant biological target through screening. Once a target is identified, specific assays can be developed. For instance, if the target were a kinase, a typical workflow would be as follows:
Kinase Inhibition Assay Workflow
Caption: A typical workflow for evaluating kinase inhibitors, from initial biochemical screening to cellular validation.
Conclusion and Future Directions
The "octahydro-1H-pyrrolo[1,2-a]diazepine" scaffold holds promise for the development of novel therapeutic agents due to its unique three-dimensional structure. While a dedicated SAR study for this series is not yet publicly available, the well-established principles from related fused pyrrolidine systems, such as the PBDs, provide a valuable roadmap for future investigations.
The key to unlocking the potential of this scaffold lies in a systematic approach that combines thoughtful chemical synthesis of diverse analogs with robust biological screening to identify relevant targets. Subsequent detailed SAR studies, focusing on stereochemistry, substituent effects, and pharmacokinetic properties, will be crucial for optimizing lead compounds. As the field of drug discovery continues to evolve, the exploration of novel chemical space, exemplified by the "octahydro-1H-pyrrolo[1,2-a]diazepine" series, will remain a critical endeavor.
References
- 1. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Validation of Octahydro-1H-pyrrolo[1,2-a]diazepine in Neurodegenerative Disease Models
For drug development professionals and researchers in the neurosciences, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the preclinical validation of "octahydro-1H-pyrrolo[1,2-a]diazepine," a heterocyclic compound with potential therapeutic value in neurodegenerative diseases. While direct studies on this specific molecule are nascent, its structural similarity to the broader class of pyrrolo[1,2-a]diazepines—known for their diverse biological activities including anti-inflammatory and central nervous system effects—suggests a promising avenue for investigation, particularly in the context of Alzheimer's disease and related dementias.[1]
This document is structured to guide researchers through a logical, multi-stage validation process, from initial in vitro characterization to in vivo efficacy studies in relevant animal models. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for data interpretation and comparison against established therapeutic strategies.
Part 1: Foundational In Vitro Characterization in a Neuroinflammation Model
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells, particularly microglia.[2] Therefore, a primary step in validating a novel compound is to assess its anti-neuroinflammatory potential.
Conceptual Framework: Targeting Microglial Activation
Microglia, the resident immune cells of the central nervous system, are activated by stimuli such as bacterial lipopolysaccharide (LPS), leading to the release of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] This inflammatory cascade is a key target for therapeutic intervention. Our initial validation of octahydro-1H-pyrrolo[1,2-a]diazepine will, therefore, focus on its ability to modulate these pathways in a well-established in vitro model of neuroinflammation.
Experimental Workflow: In Vitro Neuroinflammation Assay
The following workflow outlines the key steps for assessing the anti-neuroinflammatory properties of our lead compound.
References
The Fulcrum of Potency: A Head-to-Head Comparison of Linker Strategies for Pyrrolobenzodiazepine Antibody-Drug Conjugates
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision. Among the pantheon of potent cytotoxic payloads, pyrrolobenzodiazepines (PBDs) have garnered significant attention for their unique mechanism of action as DNA cross-linking agents. However, the therapeutic success of a PBD-based ADC is not solely dictated by the potency of the warhead. The linker, the molecular bridge connecting the antibody to the PBD, plays a pivotal role in dictating the stability, efficacy, and overall therapeutic index of the conjugate. This guide provides a comprehensive, head-to-head comparison of various linker strategies employed for PBD-ADCs, offering field-proven insights and experimental data to inform rational linker design and selection.
The Criticality of Linker Design in PBD-ADCs
The linker in a PBD-ADC is far from a passive spacer. It must ensure that the highly potent PBD remains securely attached to the antibody during systemic circulation to minimize off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must then facilitate the efficient release of the PBD in its active form. The chemical nature of the linker profoundly influences these characteristics, impacting everything from pharmacokinetics to therapeutic window. The two primary classes of linkers employed are cleavable and non-cleavable linkers, each with distinct advantages and disadvantages.
Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of a PBD-ADC, with significant implications for its mechanism of action and overall performance.
| Linker Type | Mechanism of Payload Release | Advantages | Disadvantages | Representative PBD-ADC Examples |
| Cleavable | Enzymatic cleavage (e.g., by cathepsins) or chemical cleavage (e.g., disulfide reduction) in the intracellular environment. | - Efficient payload release inside the target cell.- Potential for "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells. | - Susceptible to premature cleavage in systemic circulation, leading to off-target toxicity.- Can exhibit a more heterogeneous drug-to-antibody ratio (DAR). | Val-Ala, Val-Cit dipeptides; self-immolative disulfide linkers. |
| Non-Cleavable | Relies on the complete degradation of the antibody backbone within the lysosome to release the PBD-linker-amino acid adduct. | - Greater stability in systemic circulation, leading to a wider therapeutic window and reduced off-target toxicity.[1] - More homogeneous DAR. | - The released payload is an adduct, which may have reduced cell permeability and potency compared to the parent PBD.- Lacks a bystander effect. | Maleimide-based linkers.[1] |
Deep Dive into Linker Chemistries
Peptide-Based Cleavable Linkers
Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are the most common type of cleavable linkers.[2] They are designed to be stable in the bloodstream but are efficiently cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.
Experimental Workflow: Evaluation of Peptide Linker Cleavage
Caption: Workflow for assessing peptide linker cleavage kinetics.
Disulfide-Based Cleavable Linkers
Self-immolative disulfide linkers offer an alternative cleavable strategy. These linkers are cleaved in the reducing environment of the cell, particularly in the presence of glutathione. A novel disulfide linker design has been shown to enable a direct connection between the PBD and a cysteine on the antibody.[3] This strategy has been demonstrated to produce ADCs with high stability and efficacy.[3]
Non-Cleavable Linkers
Non-cleavable linkers, typically containing a maleimide group for conjugation to antibody cysteines, provide enhanced stability.[1] The payload is released as a PBD-linker-cysteine adduct after proteolytic degradation of the antibody. While this enhances safety, the resulting adduct's properties must be carefully considered.[3] Studies have shown that non-cleavable PBD-ADCs can exhibit potent antitumor activity, particularly in HER2 models.[1]
The Impact of Linker Composition on Physicochemical Properties
Beyond the cleavage mechanism, the overall chemical composition of the linker, including its length, hydrophilicity, and rigidity, can significantly impact the properties of the ADC.
| Linker Parameter | Impact on ADC Properties | Design Considerations |
| Length | Influences steric hindrance for payload release and can affect the overall solubility and aggregation propensity of the ADC. | Optimize length to ensure efficient cleavage or lysosomal degradation without compromising stability. |
| Hydrophilicity | The inclusion of hydrophilic moieties, such as polyethylene glycol (PEG), can improve solubility, reduce aggregation, and potentially enhance pharmacokinetics. | Balance hydrophilicity to maintain a favorable pharmacokinetic profile without negatively impacting cell permeability. |
| Rigidity | The conformational rigidity of the linker can influence the accessibility of the cleavage site to enzymes or the overall stability of the ADC. | The use of cyclic structures or aromatic groups can increase rigidity, while aliphatic chains provide flexibility. |
Case Study: Optimizing a PBD-ADC through Linker Modification
A comparative study of different non-cleavable PBD drug-linkers with varying spacer components (alkyne, triazole, or piperazine) revealed significant differences in in vitro and in vivo activity.[1] The ADC with the alkyne-containing linker demonstrated tumor stasis at lower doses compared to the others in a HER2-positive tumor model.[1] This highlights the subtle but critical role of the linker's chemical structure in fine-tuning the therapeutic efficacy of a PBD-ADC.
Experimental Protocol: Synthesis of a Maleimide-Containing Non-Cleavable PBD Drug-Linker
This protocol is a representative example and should be adapted based on the specific PBD and linker moieties.
-
Synthesis of the Linker Intermediate:
-
React a bifunctional hydrophilic spacer (e.g., a short PEG chain with an amine and a carboxylic acid) with maleimidocaproic acid using standard amide coupling chemistry (e.g., HATU, DIPEA in DMF).
-
Purify the maleimide-spacer intermediate by flash chromatography.
-
-
Activation of the PBD:
-
If the PBD has a suitable functional group (e.g., a phenol), it can be activated for conjugation. For instance, reaction with p-nitrophenyl chloroformate can generate an activated carbonate.
-
-
Conjugation of the Linker to the PBD:
-
React the maleimide-spacer intermediate with the activated PBD in a suitable aprotic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Monitor the reaction by LC-MS until completion.
-
Purify the final drug-linker by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final drug-linker by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Future Perspectives and Conclusion
The field of ADC linker technology is continually evolving. Innovations such as dual-payload ADCs with different linkers and payloads, and linkers that respond to the tumor microenvironment with greater specificity, are on the horizon. The development of novel conjugation strategies that yield more homogeneous ADCs is also a key area of research.
References
- 1. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulating Therapeutic Activity and Toxicity of Pyrrolobenzodiazepine Antibody-Drug Conjugates with Self-Immolative Disulfide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Eye: A Comparative Guide to the Cross-Reactivity Profiling of Octahydro-1H-pyrrolo[1,2-a]diazepine-Based Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel chemical entities with high target specificity is paramount. The "octahydro-1H-pyrrolo[1,2-a]diazepine" scaffold has emerged as a promising framework for the development of therapeutics targeting a range of conditions, from central nervous system (CNS) disorders to oncology. However, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous preclinical evaluation, a critical component of which is comprehensive cross-reactivity profiling. This guide provides an in-depth, objective comparison of a representative octahydro-1H-pyrrolo[1,2-a]diazepine-based molecule, designated "OCTA-456," with established alternatives, supported by experimental data and protocols.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
Undesired off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures. A thorough understanding of a molecule's selectivity profile is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a cornerstone of rational drug design. Early identification of potential off-target liabilities allows for:
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce undesirable interactions.
-
Prediction of Potential ADRs: Enabling proactive safety monitoring in later clinical phases.
-
Mechanism Deconvolution: Differentiating on-target efficacy from off-target pharmacology.
-
Identification of Repurposing Opportunities: Uncovering novel therapeutic applications through unexpected but beneficial off-target activities.
This guide will delve into the practical application of key in vitro techniques for constructing a robust cross-reactivity profile, using our hypothetical molecule, OCTA-456, as a case study in comparison to established CNS-active drugs: Olanzapine, Risperidone, and Aripiprazole.
Comparative Cross-Reactivity Profiles: OCTA-456 vs. Marketed Antipsychotics
To provide a tangible comparison, we present a hypothetical, yet scientifically plausible, cross-reactivity profile for OCTA-456, a molecule designed with high affinity for the Dopamine D2 receptor. This profile is juxtaposed with the known off-target binding affinities (Ki values in nM) of Olanzapine, Risperidone, and Aripiprazole. A lower Ki value indicates a higher binding affinity.
| Target | OCTA-456 (Hypothetical Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) | Potential Clinical Implication of Off-Target Activity |
| Dopamine D2 | 0.8 | 11 - 23.36 [1][2] | 3.09 - 3.13 [2][3] | 0.34 [4] | Primary Target (Antipsychotic Efficacy) |
| Serotonin 5-HT2A | 5.2 | 4 - 22 | 0.16 - 0.2 | 3.4[5] | Antipsychotic efficacy, reduced extrapyramidal symptoms (EPS) |
| Serotonin 5-HT2C | 150 | 13 - 84.41[2] | 50 | 15[5] | Anxiolytic effects, but also potential for weight gain |
| Histamine H1 | 85 | 2.8 - 7.1[1] | 2.23 - 20[3][6] | 61[1] | Sedation, weight gain |
| Adrenergic α1 | 45 | 19 - 57 | 0.8 - 5[3][6] | 25.7 | Orthostatic hypotension, dizziness |
| Adrenergic α2 | 250 | 230 | 7.54 - 16[3][6] | 103 | Sedation, potential modulation of blood pressure |
| Muscarinic M1 | >10,000 | 2.5 - 26 | >10,000 | >10,000 | Anticholinergic side effects (dry mouth, constipation, blurred vision) |
Analysis of the Comparative Data:
This hypothetical profile positions OCTA-456 as a potent D2 antagonist with a favorable separation from histaminergic and muscarinic receptors, suggesting a potentially lower liability for sedation, weight gain, and anticholinergic side effects compared to a broader-spectrum agent like Olanzapine. Its moderate affinity for adrenergic α1 receptors warrants consideration for potential cardiovascular effects. The comparison highlights the nuanced differences in the selectivity profiles of these CNS-active agents, underscoring the importance of comprehensive screening.
Experimental Methodologies for Cross-Reactivity Profiling
A multi-faceted approach employing a battery of in vitro assays is essential for a thorough assessment of a compound's selectivity. The following are detailed protocols for key experimental workflows.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.[6]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
A range of concentrations of the test compound (e.g., OCTA-456).
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of control wells.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinome Scanning: Assessing Off-Target Kinase Activity
Protein kinases are a large family of enzymes that are frequent off-targets for small molecule drugs. Kinome scanning provides a broad assessment of a compound's interaction with a large panel of kinases.
Workflow: KINOMEscan® (A Representative Platform)
The KINOMEscan® platform is a competition-based binding assay.[7][8]
KINOMEscan® Workflow.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Process:
-
The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
-
Output: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. This can be used to generate a selectivity profile across a large panel of kinases.
Cellular Thermal Shift Assay (CETSA®): Verifying Intracellular Target Engagement
CETSA® is a powerful technique to confirm that a compound binds to its intended target within the complex environment of a living cell.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[9]
Workflow: Cellular Thermal Shift Assay (CETSA®)
CETSA® Experimental Workflow.
-
Cell Treatment: Treat intact cells with either the test compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Navigating the Path Forward: An Integrated Approach to Safety Pharmacology
The cross-reactivity profiling of novel chemical entities like those based on the "octahydro-1H-pyrrolo[1,2-a]diazepine" scaffold is a critical and iterative process. It begins with broad screening panels, such as those offered by commercial vendors like Eurofins Discovery, which provide an initial assessment of potential liabilities against a wide array of targets. Hits from these broad panels should then be followed up with more detailed quantitative assays, such as radioligand binding, to determine the precise affinity of the interaction.
For compounds intended for specific target classes, such as kinases, dedicated profiling using platforms like KINOMEscan® is essential. Finally, confirming target engagement in a cellular context with techniques like CETSA® provides crucial validation that the observed in vitro activities translate to a physiological environment.
By employing a logical and tiered approach to cross-reactivity profiling, researchers and drug developers can build a comprehensive understanding of a molecule's selectivity, enabling more informed decision-making, reducing the risk of late-stage attrition, and ultimately contributing to the development of safer and more effective medicines.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. psychopharmacopeia.com [psychopharmacopeia.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brain-health.co [brain-health.co]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Octahydro-1H-pyrrolo[1,2-a]diazepine
A Comprehensive Guide to the Safe Disposal of Octahydro-1H-pyrrolo[1,2-a][1][2]diazepine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but as a fundamental pillar of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of octahydro-1H-pyrrolo[1,2-a][1][2]diazepine (CAS No. 109324-83-6), ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is critical. Octahydro-1H-pyrrolo[1,2-a][1][2]diazepine is a nitrogen-containing heterocyclic compound. While comprehensive toxicological data may be limited as it is primarily for research and development use, the Globally Harmonized System (GHS) classification provides the necessary warnings for safe handling.[3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[3] |
This data underscores the necessity of appropriate personal protective equipment (PPE) at all stages of handling and disposal. The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of dust or aerosols can compromise the respiratory system.
Personnel Protection and Handling Precautions
A self-validating safety protocol begins with rigorous personal protection. The following PPE is mandatory when handling octahydro-1H-pyrrolo[1,2-a][1][2]diazepine:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to avoid breathing dust or vapors.[4]
Always wash hands thoroughly after handling, even if gloves were worn.[4] Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of octahydro-1H-pyrrolo[1,2-a][1][2]diazepine is that it must be managed as hazardous waste. Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all federal, state, and local regulations.[4] The U.S. Environmental Protection Agency (EPA) provides the framework for this process under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Classification
-
Determine if the waste is a "solid waste" as defined by the EPA. This regulatory term is broad and includes liquids and gases.
-
Classify the waste as hazardous. As a laboratory chemical with known irritant properties, octahydro-1H-pyrrolo[1,2-a][1][2]diazepine waste should be presumed hazardous.
Step 2: Waste Segregation and Collection
-
Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.
-
Collect waste octahydro-1H-pyrrolo[1,2-a][1][2]diazepine (both pure compound and contaminated materials) in a designated, properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Keep the waste container closed at all times except when adding waste.
Step 3: Labeling the Waste Container
-
Properly label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "Waste Octahydro-1H-pyrrolo[1,2-a][1][2]diazepine".
-
Indicate the approximate quantity of the waste.
-
Note the date when waste was first added to the container (the "accumulation start date").
Step 4: Storage of Hazardous Waste
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
The storage area should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[4]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The final disposal will be carried out by a licensed hazardous waste disposal company, which will transport the waste to an approved treatment, storage, and disposal facility (TSDF). The most common and accepted method for the ultimate destruction of such chemical waste is incineration at a licensed facility.
The following diagram illustrates the decision-making workflow for the proper disposal of octahydro-1H-pyrrolo[1,2-a][1][2]diazepine in a research setting.
Caption: Disposal Workflow for Octahydro-1H-pyrrolo[1,2-a][1][2]diazepine.
Advanced Disposal Considerations: Chemical Degradation
While not standard practice for routine laboratory disposal, understanding the chemical vulnerabilities of a compound can be valuable. For some related diazepine structures, advanced oxidation processes (AOPs) have been shown to be effective in their degradation. For instance, studies on diazepam have demonstrated its degradation using methods like UV/H2O2 treatment.[5][6] These processes typically involve the generation of highly reactive hydroxyl radicals that can break down the parent molecule.
It is critical to note that such degradation procedures should only be attempted by trained professionals under controlled conditions and should not be used as a substitute for established hazardous waste disposal protocols unless specifically approved by regulatory bodies and institutional safety officers. The primary and mandated disposal route remains collection and transfer to a licensed facility.
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal as hazardous waste. Prevent the spill from entering drains or waterways.
By adhering to these rigorous, step-by-step procedures, researchers can ensure the safe and compliant disposal of octahydro-1H-pyrrolo[1,2-a][1][2]diazepine, upholding the highest standards of laboratory safety and environmental stewardship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
